molecular formula C9H11NO3 B1427923 (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 1250007-67-0

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Katalognummer: B1427923
CAS-Nummer: 1250007-67-0
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: QRWGNZIUKGWTPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(6-methoxy-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWGNZIUKGWTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(6-Methoxybenzo[d]dioxol-5-yl)methanamine: Structural Insights, Synthesis, and Applications in Alkaloid Scaffold Generation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and natural product synthesis, highly functionalized benzylamines serve as privileged building blocks. (6-Methoxybenzo[d]dioxol-5-yl)methanamine (commonly known as 6-methoxypiperonylamine) is a prime example of such a pharmacophore. Characterized by a 1,3-benzodioxole core heavily decorated with electron-donating groups, this primary amine is highly sought after for the construction of complex polycyclic scaffolds, particularly isoquinoline alkaloids.

This technical guide provides an in-depth analysis of its structural identity, a self-validating protocol for its synthesis via reductive amination, and a mechanistic breakdown of its utility in the Schlittler-Müller modification of the Pomeranz-Fritsch reaction.

Structural and Physicochemical Identity

The chemical behavior of (6-Methoxybenzo[d]dioxol-5-yl)methanamine is dictated by the synergistic electron-donating effects of its substituents. The methoxy group (-OCH₃) and the methylenedioxy ring (-O-CH₂-O-) pump electron density into the aromatic core via resonance. This renders the aromatic ring exceptionally nucleophilic, specifically activating the position ortho to the aminomethyl group. This electronic activation is the fundamental reason why this compound is so effective in acid-catalyzed electrophilic aromatic substitution reactions[1].

Quantitative Physicochemical Data

Table 1: Key structural and physicochemical properties.

PropertyValue
IUPAC Name (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Common Synonyms 6-Methoxypiperonylamine, 6-Methoxy-1,3-benzodioxole-5-methanamine
Molecular Formula C₉H₁₁NO₃
Molar Mass 181.19 g/mol
SMILES String COc1cc2OCOc2cc1CN
H-Bond Donors 1 (Primary Amine, -NH₂)
H-Bond Acceptors 4 (Methoxy O, Dioxole O x2, Amine N)
Estimated pKa (Amine) ~ 9.0 – 9.5

Synthetic Methodologies: Self-Validating Protocols

The most robust method for synthesizing (6-Methoxybenzo[d]dioxol-5-yl)methanamine is the direct reductive amination of its commercially available precursor, 6-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde[2].

Protocol: Reductive Amination using Sodium Cyanoborohydride

Objective: High-yield conversion of the aldehyde to a primary amine while avoiding over-alkylation (secondary/tertiary amine formation).

Reagents:

  • 6-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc, 10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Procedure & Causality:

  • Imine Condensation: Dissolve the starting aldehyde in anhydrous methanol. Add NH₄OAc (10.0 eq) and stir at room temperature for 2 hours.

    • Causality: A massive excess of ammonia is required to drive the equilibrium toward the primary imine and suppress the formation of secondary or tertiary amines[3]. Furthermore, NH₄OAc acts as a mild buffer, establishing a pH of ~6, which is optimal for iminium ion formation.

  • Selective Hydride Reduction: Cool the reaction mixture to 0 °C and add NaBH₃CN portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable under mildly acidic conditions and selectively reduces the protonated iminium ion much faster than the neutral aldehyde, thereby preventing the formation of undesired benzyl alcohol byproducts[4][5].

  • Quenching: Quench the reaction with 1M NaOH to neutralize the mixture, destroy excess hydride, and liberate the free base amine. Extract the aqueous layer with dichloromethane (DCM).

  • Self-Validating Acid-Base Workup:

    • Extract the combined DCM layers with 1M HCl. The target primary amine becomes protonated and migrates into the aqueous layer as a water-soluble hydrochloride salt. Neutral impurities (unreacted aldehyde or alcohol) remain in the DCM layer and are discarded.

    • Basify the aqueous layer to pH > 10 using NaOH, and back-extract with fresh DCM.

    • Validation Check: The resulting organic layer is dried over Na₂SO₄ and concentrated. The product's purity is self-validated by TLC (a positive, distinct purple spot upon heating with ninhydrin stain confirms a primary amine) and LC-MS (Expected [M+H]⁺ = 182.1).

SynthesisWorkflow A 6-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde (Starting Material) B NH4OAc in Methanol (Imine Formation) A->B Excess NH3 C Protonated Iminium Ion (Reactive Intermediate) B->C pH ~6 D NaBH3CN Reduction (Selective Hydride Transfer) C->D E (6-Methoxybenzo[d]dioxol-5-yl)methanamine (Target Amine) D->E Acid-Base Workup

Synthetic workflow for reductive amination using sodium cyanoborohydride.

Mechanistic Insights: The Pomeranz-Fritsch Cyclization

While phenethylamines are classically used in the Pictet-Spengler reaction to form tetrahydroisoquinolines, benzylamines like (6-Methoxybenzo[d]dioxol-5-yl)methanamine are deployed in the Pomeranz-Fritsch reaction to synthesize fully aromatic isoquinolines[6]. Specifically, this utilizes the Schlittler-Müller modification [6][7][8].

The Schlittler-Müller Modification Pathway

In this modification, the benzylamine is condensed with a glyoxal hemiacetal (such as 2,2-dimethoxyacetaldehyde) rather than a standard aldehyde[8].

Mechanistic Causality:

  • Condensation: The primary amine of (6-Methoxybenzo[d]dioxol-5-yl)methanamine reacts with the aldehyde moiety of the glyoxal acetal to form a Schiff base (imine)[1].

  • Acid-Catalyzed Cyclization: Upon treatment with strong acid (e.g., H₂SO₄ or polyphosphoric acid), the acetal is activated. The extreme electron richness of the 6-methoxybenzo[d]dioxole core is the critical success factor here. The synergistic electron-donating effects of the methoxy and methylenedioxy groups highly activate the aromatic ring, allowing an intramolecular electrophilic aromatic substitution to proceed rapidly[1][7].

  • Aromatization: Subsequent elimination of methanol/water drives the aromatization of the newly formed nitrogen-containing ring, yielding a highly substituted isoquinoline scaffold[1].

PomeranzFritsch A (6-Methoxybenzo[d]dioxol-5-yl)methanamine C Imine Condensation (-H2O) A->C B Glyoxal Hemiacetal (e.g., 2,2-dimethoxyacetaldehyde) B->C D Electrophilic Aromatic Substitution (Acid-Catalyzed Ring Closure) C->D H2SO4 / Heat E Substituted Isoquinoline Scaffold (Alkaloid Core) D->E Aromatization

Schlittler-Müller modification of the Pomeranz-Fritsch reaction.

Applications in Drug Development

The isoquinoline core generated from (6-Methoxybenzo[d]dioxol-5-yl)methanamine is a privileged scaffold in drug discovery[7]. Alkaloid-like polycyclic compounds derived from this building block frequently exhibit a wide variety of biological and pharmacological properties, including antimicrobial, antitumor, and CNS-modulating activities[7]. By utilizing multi-component reactions (MCRs) such as the Ugi reaction followed by a post-cyclization Pomeranz-Fritsch step, researchers can rapidly generate vast libraries of tetrazole-fused tetracyclic compounds and benzo[d]azepinones for high-throughput screening[7].

References

  • 3680-08-8,3-(2-carboxyethanesulfinyl)propanoic acid-AccelaChem|AccelaChemBio AccelaChem [Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Sodium cyanoborohydride Organic Chemistry Portal [Link]

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions ACS Publications[Link]

  • Pomeranz-Fritsch Reaction Cambridge University Press & Assessment[Link]

  • Benzylamine Wikipedia[Link]

Sources

Engineering the 1,3-Benzodioxole Scaffold: A Technical Guide to Derivatization and Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,3-benzodioxole (BDO) moiety—a benzene ring fused with a five-membered methylenedioxy ring—is a highly privileged pharmacophore in medicinal chemistry. Its biophoric nature imparts distinctive pharmacological properties, making it a highly adaptable scaffold for drug discovery (1)[1].

The Causality of the Scaffold: The two oxygen atoms within the dioxole ring significantly enhance the electron density of the fused aromatic system. This electron-rich nature makes the ring highly amenable to regioselective electrophilic aromatic substitutions (such as halogenation or formylation). Furthermore, the BDO core exhibits a high degree of aromaticity and stability, acting as a rigid, planar system that facilitates precise hydrogen bonding and hydrophobic interactions with biological targets (2)[2]. Historically recognized for inhibiting microsomal mixed-function oxidases (like cytochrome P-450) in insects, modern derivatization leverages this metabolic stability to prolong the pharmacokinetic half-life of co-administered or conjugated drugs (3)[3].

BDO_Deriv Core 1,3-Benzodioxole (BDO) Core Mod1 C-5/C-6 Halogenation (e.g., Bromination) Core->Mod1 Mod2 Methoxyphenyl Conjugation (CA-4 Analogs) Core->Mod2 Mod3 Fibrate / Arsenical Conjugation Core->Mod3 Act1 Antimicrobial & Antifungal Activity Mod1->Act1 Act2 Tubulin Inhibition (Anticancer) Mod2->Act2 Mod3->Act2 Act3 Anti-hyperlipidemia & Metabolic Control Mod3->Act3

Caption: Logical relationships between BDO structural modifications and their resulting biological activities.

Structural Derivatizations & Biological Targets

Anticancer Activity via Tubulin Inhibition

Derivatization of BDO with methoxyphenyl moieties yields compounds structurally related to Combretastatin A-4 (CA-4), a known vascular disrupting agent. These derivatives exhibit potent cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines (4)[4]. Mechanistically, they bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization. Furthermore, novel 1,3-benzodioxole-tagged ionic liquids (e.g., noscapine-based) have demonstrated exceptional binding affinities to tubulin (-384.47 kJ/mol), effectively acting as potent antimitotic agents (5)[5].

Tubulin_Pathway Drug BDO Derivative (e.g., CA-4 Analog) Target Colchicine Binding Site (β-Tubulin) Drug->Target Binds Mech1 Inhibition of Tubulin Polymerization Target->Mech1 Induces Mech2 G2/M Cell Cycle Arrest Mech1->Mech2 Triggers Outcome Cancer Cell Apoptosis (HeLa, Caco-2) Mech2->Outcome Results in

Caption: Mechanism of action for BDO-derived CA-4 analogs inducing apoptosis via tubulin inhibition.

Antimicrobial and Antifungal Efficacy

Direct halogenation of the BDO ring significantly boosts its antimicrobial profile. For instance, the synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde yields a compound with superior inhibition against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus compared to standard antibiotics at equivalent concentrations (6)[6]. The electron-withdrawing bromine atom increases the electrophilicity of the molecule, enhancing its ability to disrupt microbial enzymatic processes.

Metabolic Regulation (Anti-hyperlipidemia)

Conjugating the BDO core with fibrate derivatives produces potent anti-hyperlipidemic agents. In high-fat diet (HFD) murine models, specific BDO-fibrate compounds demonstrated remarkable reductions in plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), outperforming the positive control drug fenofibrate (3)[3].

Quantitative Data Summary

The table below consolidates the biological efficacy of key BDO derivatives across different therapeutic areas:

Compound ClassSpecific DerivativePrimary Target / PathogenBiological Activity (Metric)Reference
Halogenated BDO 6-bromo-1,3-benzodioxole-5-carboxaldehydeB. subtilis, S. aureus, E. coliHigh Antimicrobial Inhibition (Yield: 87%)[6]
BDO-Methoxyphenyl CA-4 Analogs (Compounds 2a & 2b)β-Tubulin (HeLa, Caco-2 cells)Cytotoxicity (Significant anti-proliferative effect)[4]
BDO-Ionic Liquid [Pip-Lid]OAcTubulin Protein (1TUB)Binding Affinity (-384.47 kJ/mol)[5]
BDO-Fibrate Compound 12Lipid Metabolism PathwaysSuperior reduction in TG, TC, LDL-C vs. Fenofibrate[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating control mechanisms and explicit causality for experimental conditions.

Exp_Workflow Step1 Synthesis: Direct Bromination / Condensation Step2 Purification: Column Chromatography Step1->Step2 Step3 Characterization: NMR, FTIR, GC-MS Step2->Step3 Step4 In Vitro Screening: MTT Assay / MIC Step3->Step4 Step5 In Silico Validation: Molecular Docking Step4->Step5

Caption: Standardized experimental workflow for the synthesis and biological evaluation of BDO derivatives.

Protocol 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

Objective: Regioselective halogenation to enhance lipophilicity and antimicrobial targeting.

  • Preparation: Dissolve 1,3-benzodioxole-5-carboxaldehyde (1.0 eq) in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild catalyst, facilitating electrophilic aromatic substitution without cleaving the acid-sensitive methylenedioxy ring.

  • Reagent Addition: Add a solution of bromine (1.1 eq) in acetic acid dropwise over 30 minutes at room temperature (25°C).

    • Causality: Maintaining room temperature is critical; elevated temperatures risk polybromination or oxidative degradation of the aldehyde group.

  • Reaction Monitoring: Stir for 2 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

    • Self-Validation: The disappearance of the starting material spot and the emergence of a single, less polar spot confirms regioselective mono-bromination at the C-6 position, driven by the strong ortho/para directing effects of the dioxole oxygen atoms.

  • Quenching & Extraction: Pour the mixture into ice water, neutralize with saturated sodium bicarbonate, and extract with dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield the pure product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Evaluate the anti-proliferative effect of BDO-CA-4 analogs on HeLa cell lines.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Treat cells with varying concentrations of the BDO derivative (e.g., 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).

    • Self-Validation: Include a negative control (0.1% DMSO vehicle) to establish baseline viability, and a positive control (Combretastatin A-4 or Doxorubicin) to validate the assay's sensitivity to tubulin inhibitors.

  • Incubation: Incubate for 48 hours.

    • Causality: A 48-hour window allows sufficient time for the BDO derivative to induce G2/M cell cycle arrest and subsequent apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals.

  • Solubilization & Analysis: Discard the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives ChemicalBook 3

  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities ResearchGate 6

  • Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential Eurasian Journal of Chemistry 1

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents An-Najah National University 4

  • Understanding 1,3-Benzodioxole ChemicalBook 2

  • Synthesis and characterization of novel 1,3-benzodioxole tagged noscapine based ionic liquids with in silico and in vitro cytotoxicity analysis on HeLa cells ResearchGate 5

Sources

Structure-activity relationship of MDMA analogues.

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of MDMA Analogues

Executive Summary

3,4-Methylenedioxymethamphetamine (MDMA) is the prototypical entactogen, a unique pharmacological class of psychoactive compounds that elicit distinct effects of emotional openness, empathy, and introspection.[1][2][3] These properties have led to its re-emergence as a promising adjunct to psychotherapy for treating conditions like post-traumatic stress disorder (PTSD).[2][4] However, the clinical application of MDMA is tempered by concerns regarding its off-target effects and potential for neurotoxicity. This has catalyzed extensive research into its structure-activity relationship (SAR) to design next-generation analogues with improved therapeutic indices. This guide provides a detailed exploration of the MDMA pharmacophore, synthesizing decades of medicinal chemistry and pharmacology research. We will dissect the molecule region by region, examining how specific structural modifications influence its interaction with key biological targets, ultimately shaping its pharmacological profile.

The MDMA Pharmacophore: A Blueprint for Entactogenic Activity

The unique effects of MDMA are intrinsically linked to its chemical architecture. Understanding the core pharmacophore is fundamental to rational drug design. The molecule consists of three primary regions, each offering a target for chemical modification: the substituted phenyl ring, the aminopropyl side chain, and the terminal amine.

MDMA's primary mechanism of action involves its function as a substrate for monoamine transporters, particularly the serotonin transporter (SERT), and to a lesser extent, the norepinephrine (NET) and dopamine transporters (DAT).[5][6][7][8] It binds to these transporters, is taken into the presynaptic neuron, and subsequently triggers a reversal of the transporter's normal function, leading to a non-exocytotic efflux of neurotransmitters into the synapse.[1][5] The profound release of serotonin is considered the principal driver of its signature entactogenic effects.[7][9]

Stereochemistry plays a pivotal role. MDMA has a chiral center, and its enantiomers exhibit distinct pharmacological properties. The (S)-enantiomer is primarily responsible for the entactogenic effects, being a more potent monoamine releaser than the (R)-enantiomer, which contributes more to psychedelic-like effects through its higher affinity for the 5-HT2A receptor.[5][10][11]

MDMA_Pharmacophore cluster_Core MDMA Core Structure cluster_Regions Key Modification Regions MDMA MDMA PhenylRing Phenyl Ring & Methylenedioxy Group MDMA->PhenylRing Modulates SERT affinity & metabolism SideChain Propyl Side Chain (α, β carbons) MDMA->SideChain Influences potency & selectivity (Entactogen vs. Hallucinogen) Amine N-Methyl Amine MDMA->Amine Critical for activity profile (vs. primary amine, MDA)

Caption: Core pharmacophore of MDMA highlighting key regions for SAR studies.

Dissecting the SAR: From Phenyl Ring to Terminal Amine

The Phenyl Ring: The Key to Selectivity and Metabolism

The 3,4-methylenedioxy group is arguably the most defining feature of the MDMA pharmacophore. It is crucial for the high affinity for SERT and the resulting potent serotonin release that distinguishes MDMA from non-methylenedioxy-substituted amphetamines.[5] However, this moiety is also implicated in mechanism-based inhibition of cytochrome P450 enzymes (notably CYP2D6) and the formation of potentially neurotoxic catechol and quinone metabolites following its metabolic cleavage.[3][11][12]

This has driven the exploration of bioisosteric replacements , where the methylenedioxy ring is swapped for other chemical groups to retain the desired pharmacology while improving the metabolic profile.

  • Benzoxathiole Analogues (SDA/SDMA): Replacing the 1,3-benzodioxole group with a 1,3-benzoxathiole (yielding SDA and SDMA) results in compounds that retain or even increase potency at SERT, DAT, and NET.[13][14] Importantly, these analogues show faster metabolic clearance and potentially reduced abuse potential in preclinical models, marking them as promising candidates for further development.[4][13]

  • Other Heterocyclic Analogues (ODMA, TDMA, SeDMA): Replacing the methylenedioxy group with oxadiazole, thiadiazole, or selenadiazole moieties also yields compounds with preserved activity at monoamine transporters.[2][12][15] A key finding is that these analogues often display significantly reduced agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][12][16] This is a critical advantage, as potent 5-HT2B agonism is associated with cardiotoxicity, a major concern for serotonergic drugs.

Substitutions at other positions on the phenyl ring also profoundly impact activity. Adding a methyl group at the 2- or 3-position can produce potent serotonin releasers that retain entactogen-like discriminative stimulus properties in animals.[1][17] In contrast, halogenation (e.g., bromination) can increase lipophilicity but may shift the pharmacological profile away from entactogenic and towards more classical stimulant-like effects.[17]

The Propyl Side Chain: A Differentiator of Pharmacological Class

Modifications to the three-carbon chain connecting the phenyl ring to the amine group are critical in defining the drug's pharmacological class.

  • α-Carbon: The methyl group at the alpha-position is a key feature. A crucial distinction between entactogens and classic phenethylamine hallucinogens is the tolerance for a larger substituent at this position.[9][10] Extending the α-methyl to an α-ethyl group, as in N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), preserves significant MDMA-like activity.[10][18] In contrast, the same modification to a hallucinogenic amphetamine completely abolishes its activity.[10]

  • β-Carbon: The introduction of a ketone at the beta-position creates the cathinone class of compounds. While not direct analogues, they provide valuable SAR insights. For β-keto compounds (cathinones), substitutions on the phenyl ring (like the methylenedioxy group) and the length of the alpha side-chain are critical determinants for producing MDMA-like effects in animal models.[19]

The Amine Group: Modulating Potency and Profile

The nature of the substitution on the terminal nitrogen atom is a final, critical determinant of the pharmacological profile.

  • N-Methylation: The N-methyl group of MDMA is a key structural feature that distinguishes it from its primary amine parent, 3,4-methylenedioxyamphetamine (MDA).[10][20] MDA is known to have more pronounced hallucinogenic and stimulant properties compared to MDMA. For phenethylamines in general, N-methylation tends to attenuate or eliminate hallucinogenic activity.[10]

  • Other N-Alkyl Groups: Replacing the N-methyl with an N-ethyl group yields MDEA (Eve), which largely retains an MDMA-like profile, though it is often described as producing a less profound entactogenic experience.[21] Generally, increasing the size of the N-alkyl substituent tends to decrease potency at the monoamine transporters.[19]

Experimental Workflows for SAR Elucidation

A multi-tiered approach combining in vitro and in vivo assays is essential to fully characterize the SAR of novel MDMA analogues. The causality behind this workflow is to first establish the molecular mechanism (transporter and receptor interactions) and then to understand how this translates to complex biological systems (metabolism and behavior).

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation a1 Transporter Binding & Uptake Inhibition Assays (SERT, DAT, NET) a2 Neurotransmitter Release Assays (Substrate vs. Inhibitor Profile) a1->a2 Determine Mechanism a3 Receptor Activation Assays (5-HT2A, 5-HT2B, 5-HT2C) a2->a3 Assess Off-Target Effects a4 Metabolic Stability Assays (Human Liver Microsomes) a3->a4 Evaluate Safety Profile b1 Pharmacokinetic Studies a4->b1 Predict Human Exposure b2 Behavioral Pharmacology (Drug Discrimination, Locomotor Activity) b1->b2 Confirm Psychoactive Profile

Caption: A logical workflow for the pharmacological evaluation of MDMA analogues.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is a self-validating system for determining a compound's potency at inhibiting the primary targets of MDMA.

Objective: To determine the concentration of a test compound that inhibits 50% (IC50) of radiolabeled substrate uptake via human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.[22]

  • Radiolabeled substrates: [³H]5-HT (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).

  • Test compounds (MDMA analogues) and reference compounds (e.g., citalopram for SERT, GBR12935 for DAT, desipramine for NET).

  • Krebs-phosphate buffer.

  • Scintillation counter and vials.

Methodology:

  • Cell Plating: Seed transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash cells with Krebs-phosphate buffer.

  • Incubation: Add buffer containing a range of concentrations of the test compound to the wells. For each transporter, include a "total uptake" control (vehicle only) and a "non-specific uptake" control (a high concentration of a known selective inhibitor, e.g., 10 µM citalopram for SERT).

  • Initiation: Initiate the uptake reaction by adding a fixed concentration of the appropriate [³H]-labeled substrate to each well.[23] Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

  • Lysis & Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity (representing internalized substrate) using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Supervised Neurotransmitter Release Assay

This assay is critical for distinguishing between transporter substrates (releasers, like MDMA) and simple inhibitors (blockers, like SSRIs).

Objective: To measure the ability of a test compound to evoke the release of a pre-loaded radiolabeled substrate from cells expressing monoamine transporters.

Materials:

  • Same cell lines and buffers as the uptake assay.

  • Radiolabeled substrate for pre-loading (e.g., [³H]MPP+ or [³H]5-HT).[12]

  • Superfusion apparatus.

  • Fraction collector.

Methodology:

  • Pre-loading: Incubate the transporter-expressing cells with a radiolabeled substrate (e.g., [³H]5-HT) for a sufficient time (e.g., 60 minutes) to allow for uptake and accumulation.[23]

  • Superfusion Setup: Transfer the pre-loaded cells to the chambers of a superfusion apparatus.

  • Basal Release: Begin superfusing the cells with buffer at a constant rate and collect fractions at regular intervals (e.g., 4 minutes) to establish a stable baseline of spontaneous efflux.[24]

  • Drug Application: After establishing a stable baseline (e.g., after 3-4 fractions), switch to a buffer containing the test compound at a specific concentration. Continue collecting fractions.

  • Washout: After a defined period of drug exposure, switch back to the drug-free buffer to observe washout.

  • Quantification: Determine the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis:

    • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the cells at the start of that fraction ("fractional release").

    • A significant increase in fractional release above baseline upon drug application indicates that the compound is a substrate (releaser). The magnitude of this release reflects its efficacy.

Quantitative SAR Data Summary

The following tables summarize in vitro data for MDMA and select analogues, illustrating key SAR principles.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM) Data compiled from multiple sources and represent approximate values for comparison.

CompoundhSERT IC50 (nM)hDAT IC50 (nM)hNET IC50 (nM)DAT/SERT RatioKey Observation
(S)-MDMA ~600~2000~1503.3Potent at all three, with highest affinity for NET, but strong SERT activity.[22][25]
(R)-MDMA ~1200~4000~4003.3Less potent than (S)-enantiomer at all transporters.[22]
MDA ~700~1500~6002.1Similar non-selective profile to MDMA.[23]
MBDB ~1000~3000~15003.0α-ethyl substitution retains potent SERT interaction.[21]
SDMA ~400~500~1001.25Bioisosteric replacement increases potency at DAT and NET.[13][14]
TDMA ~1000~1000~10001.0Bioisosteric replacement maintains balanced transporter activity.[2][12]

Table 2: 5-HT Receptor Activation Potency (EC50, nM) Data compiled from multiple sources and represent approximate values for comparison.

Compound5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)Key Observation
MDMA ~2000~500~1500Potent agonist at 5-HT2B, weaker at 2A/2C.[3][26]
TDMA >10,000>10,000>10,000Bioisosteric replacement dramatically reduces 5-HT2 receptor activity.[2][12][26]
SDMA ~3000~1000~2000Similar profile to MDMA, with slightly reduced potency.[4][13]

MDMA Metabolism and its SAR Implications

The metabolism of MDMA is a critical factor in its overall pharmacology and toxicology. Two primary pathways exist, both of which are targets for SAR-driven modification.[11][27]

  • O-Demethylenation: The methylenedioxy ring is opened by CYP2D6 and CYP3A4 to form 3,4-dihydroxy-methamphetamine (HHMA). This catechol metabolite can be further oxidized to a reactive quinone, which is implicated in oxidative stress and potential neurotoxicity.[12]

  • N-Demethylation: The N-methyl group is removed by CYP2B6 and CYP1A2 to form MDA, which is itself psychoactive.[11]

MDMA_Metabolism MDMA MDMA HHMA HHMA (Dihydroxy) MDMA->HHMA O-Demethylenation (CYP2D6, 3A4) MDA MDA (Active Metabolite) MDMA->MDA N-Demethylation (CYP1A2, 2B6) Quinone Reactive Quinone (Potential Neurotoxicity) HHMA->Quinone Conjugates Conjugated Metabolites (Excretion) HHMA->Conjugates COMT, Sulfation MDA->Conjugates

Caption: Major metabolic pathways of MDMA.

A key goal of modern MDMA analogue design is to create compounds that circumvent the O-demethylenation pathway. Bioisosteric replacements like the thiadiazole in TDMA achieve this; these compounds do not undergo ring-opening and do not form phase II metabolites, apart from N-demethylation being a shared pathway.[2][12] This represents a significant step towards designing safer entactogens by minimizing the formation of potentially harmful reactive metabolites.

Conclusion and Future Directions

The structure-activity relationship of MDMA is a complex but increasingly well-understood field. The research synthesized in this guide demonstrates that the entactogenic profile is not an immutable property of a single molecule, but rather a tunable outcome of specific structural features.

Key SAR takeaways:

  • Entactogenic Core: A phenethylamine backbone with a 3,4-methylenedioxy group (or a suitable bioisostere), an α-methyl group, and a small N-alkyl substituent (ideally methyl).

  • Primary Target Profile: Substrate activity at SERT is paramount, with lesser but significant activity at NET and DAT contributing to its stimulant effects.[28]

  • Safety Optimization: The ideal therapeutic candidate will minimize or eliminate agonist activity at 5-HT2B receptors to reduce cardiotoxic risk and will feature a metabolic profile that avoids the generation of reactive quinone species.

The development of bioisosteric analogues like TDMA and SDMA represents the current frontier in this field.[12][13] These compounds demonstrate that it is possible to preserve the primary monoamine transporter activity responsible for the desired therapeutic effect while simultaneously improving the safety profile by reducing off-target receptor activity and altering metabolism away from toxic pathways. Future research will undoubtedly focus on fine-tuning these novel scaffolds and advancing the most promising candidates toward clinical evaluation, bringing the prospect of a new generation of safer, more effective entactogen-based therapeutics closer to reality.[29]

References

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile?. Journal of Neurochemistry. Available at: [Link][12]

  • Pubill, D., Camí, J., & Escubedo, E. (2014). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design, 20(34), 5410-5428. Available at: [Link][1]

  • Creative Diagnostics. (n.d.). Pharmacology and Toxicology of MDMA. Available at: [Link][5]

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. ACS Chemical Neuroscience, 13(8), 1155-1159. Available at: [Link][9]

  • Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. NIDA Research Monograph, 94, 1-29. Available at: [Link][30]

  • Han, D. D., & Gu, H. H. (2006). MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment. Psychopharmacology, 189(4), 551-562. Available at: [Link][25]

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Blossom. Available at: [Link][20]

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. Available at: [Link][16]

  • Gatch, M. B., Forster, M. J., & Blough, B. E. (2021). MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats. Drug and Alcohol Dependence, 221, 108628. Available at: [Link][19]

  • Han, D. D., & Gu, H. H. (2006). MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment. Psychopharmacology, 189(4), 551-562. Available at: [Link][22]

  • Wikipedia. (n.d.). TDMA (drug). Available at: [Link][15]

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. Journal of Neurochemistry. Available at: [Link][2]

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. PubMed. Available at: [Link][31]

  • Niello, M., Gradisch, R., Pallasser, S., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. ACS Chemical Neuroscience. Available at: [Link][13]

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. ResearchGate. Available at: [Link]

  • OA Monitor Ireland. (n.d.). Structure-Activity Relationships of MDMA-Like Substances. Available at: [Link][32]

  • Carroll, F. I., et al. (2007). Synthetic studies and pharmacological evaluations on the MDMA (“Ecstasy”) antagonist Nantenine. Bioorganic & Medicinal Chemistry Letters, 17(13), 3688-3692. Available at: [Link][33]

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Carolina Digital Repository. Available at: [Link][10]

  • Niello, M., Gradisch, R., Pallasser, S., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. PubMed. Available at: [Link][14]

  • Niello, M., Gradisch, R., Pallasser, S., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. ACS Chemical Neuroscience. Available at: [Link][4]

  • Journal of Medicinal Chemistry. (2024). Psychedelics and Entactogens: Call for Papers. Available at: [Link][29]

  • Oberlender, R., & Nichols, D. E. (1988). Entactogens, hallucinogens and stimulants : MDMA and MBDB. Psychopharmacology, 95(1), 71-76. Available at: [Link][18]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. Available at: [Link][6]

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. LJMU Research Online. Available at: [Link][3]

  • Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. Semantic Scholar. Available at: [Link][34]

  • Drug Free CT. (n.d.). MDMA Effects on the Brain. Available at: [Link][7]

  • Escubedo, E., et al. (2010). Spontaneous motor behavior for MDMA analogues. ResearchGate. Available at: [Link][35]

  • Alberto-Silva, A. S., Hemmer, S., Bock, H. A., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. Available at: [Link][26]

  • Herraiz, T., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 157. Available at: [Link][17]

  • Niello, M., et al. (2019). Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters. Molecular Pharmacology, 96(1), 57-68. Available at: [Link][23]

  • O'Riordan, K., & O'Connor, J. J. (2013). MDMA regulates serotonin transporter function via a Protein kinase C dependent mechanism. Journal of Addiction & Prevention, 1(1). Available at: [Link][8]

  • Rodriguez-Arias, N., et al. (2022). Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. International Journal of Molecular Sciences, 23(9), 5174. Available at: [Link][28]

  • Zwartsen, A., et al. (2017). Concentration-dependent effect of MDMA on release by NET, SERT, and DAT. ResearchGate. Available at: [Link][24]

  • de la Torre, R., et al. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137-144. Available at: [Link][27]

  • de la Torre, R., et al. (2004). Human Pharmacology of MDMA - Pharmacokinetics, Metabolism, and Disposition. Therapeutic Drug Monitoring, 26(2), 137-144. Available at: [Link][11]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-933. Available at: [Link][36]

  • Geyer, M. A., & Vollenweider, F. X. (1992). The effects of MDMA and other methylenedioxy-substituted phenylalkylamines on the structure of rat locomotor activity. Psychopharmacology, 108(3), 261-270. Available at: [Link][21]

  • The Drug Classroom. (2020, February 20). MDMA (Ecstasy) | Mechanism of Action & Metabolism [Video]. YouTube. Available at: [Link][37]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. Available at: [Link][38]

Sources

Pharmacological Profile of 6-Methoxy Substituted Phenethylamines: A Technical Guide to Receptor Selectivity and Functional Bias

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of psychoactive and neuroplastic compounds heavily relies on understanding structure-activity relationships (SAR) within the phenethylamine scaffold. While unsubstituted or 3,4-methylenedioxy substituted phenethylamines (such as MDA and MDMA) are classically characterized by their ability to induce monoamine release, the introduction of a methoxy group at the 6-position of the aromatic ring fundamentally alters this pharmacological profile. This technical whitepaper explores how 6-methoxy substitution abolishes monoamine transporter interactions and shifts the molecule toward highly potent, direct, and often functionally biased agonism at serotonin 5-HT2 receptors.

Structural Chemistry & Rational Design

The 1 (MDxx) represent a diverse chemical class typically known for their entactogenic properties, which are driven by their interaction with the serotonin transporter (SERT) and dopamine transporter (DAT)[1].

However, modifying the parent compound by adding a methoxy group at the 6-position (yielding compounds like 2, also known as 6-methoxy-MDA) drastically alters the molecule's steric bulk and electron density[2]. In a symmetrical phenethylamine ring, the 2- and 6-positions are equivalent; thus, a 6-methoxy-3,4-methylenedioxy configuration is structurally synonymous with a 2-methoxy-4,5-methylenedioxy configuration. This specific substitution pattern mimics the 2,5-dimethoxy alignment found in the highly potent 2C and DOx psychedelic series, aligning the molecule perfectly with the orthosteric binding pocket of the 5-HT2 receptor family.

Pharmacodynamics: The Shift to 5-HT2 Receptor Agonism

The pharmacological causality behind the effects of 6-methoxy phenethylamines is rooted in steric hindrance. The bulky 6-methoxy group prevents the molecule from effectively binding to the translocation pocket of SERT and DAT. Consequently, these compounds exhibit weak, negligible, or completely abolished monoamine release in vitro[2].

Simultaneously, this substitution anchors the molecule within the hydrophobic pocket of the 5-HT2A, 5-HT2B, and 5-HT2C transmembrane domains. As a result, 6-methoxy phenethylamines transition from monoamine releasers to direct serotonin receptor agonists. Furthermore, advanced profiling of 3 (6-methoxy-MDPEA) demonstrates functional selectivity, showing a distinct bias toward Gq-mediated signaling over β-arrestin2 recruitment at the 5-HT2A receptor[3].

G Ligand 6-Methoxy Phenethylamine (e.g., 2C-MMDA-2) Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Pathway (Primary Bias) Receptor->Gq High Efficacy BArr β-Arrestin2 Pathway (Secondary) Receptor->BArr Lower Potency PLC Phospholipase C (PLC) Gq->PLC Internal Receptor Internalization (EC50 = 589 nM) BArr->Internal Ca Intracellular Ca2+ Flux (EC50 = 148 nM) PLC->Ca

5-HT2A receptor signaling bias of 6-methoxy phenethylamines favoring Gq over β-arrestin2.

Structure-Activity Relationships (SAR) & Quantitative Data

Modifications to the 6-methoxy scaffold yield predictable, causally linked changes in receptor affinity:

  • N-Methylation: Adding a methyl group to the terminal amine (yielding 4) substantially reduces 5-HT2A receptor affinity, rendering the compound essentially inactive at standard doses[4].

  • Thio-Substitution: Replacing the 4-position oxygen of the methylenedioxy ring with a sulfur atom (yielding 5) further abolishes any residual monoamine release, confirming the absolute lack of entactogenic potential[5].

Quantitative Pharmacological Profile Summary
CompoundTarget Receptor / MechanismAssay TypePotency (EC50 / A2)Efficacy (Emax)
2C-MMDA-2 5-HT2A (Gq pathway)Ca2+ Flux148 nM102%
2C-MMDA-2 5-HT2A (β-arrestin2)Recruitment589 nM107%
2C-MMDA-2 5-HT2B (Gq pathway)Ca2+ Flux204 nM104%
2C-MMDA-2 5-HT2C (Gq pathway)Ca2+ Flux9.77 nM109%
MMDA-2 5-HT2 (Non-selective)Rat Stomach Fundus224 nM (A2)N/A
4T-MMDA-2 SERT / DATSynaptosomal ReleaseAbolishedN/A
Methyl-MMDA-2 5-HT2AIn vivo (Human)Inactive at 70 mgN/A

Experimental Methodologies: Profiling Receptor Agonism & Monoamine Release

To definitively characterize the shift from monoamine release to direct receptor agonism, researchers must employ self-validating in vitro systems. The following protocols detail the industry-standard methodologies for evaluating 6-methoxy phenethylamines.

Protocol 1: Synaptosomal Monoamine Release Assay

Causality & Validation: Rat brain synaptosomes are utilized because they preserve the intact presynaptic terminal machinery (transporters and vesicular storage). This allows for the direct measurement of drug-induced neurotransmitter efflux without confounding pharmacokinetic variables. As a self-validating system, if the test compound acts as a releaser, scintillation counts of the filtered synaptosomes will drop proportionally to the dose. Conversely, the absence of depletion confirms the lack of transporter reversal.

  • Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, frontal cortex for serotonin) via sucrose density gradient centrifugation.

  • Radiotracer Loading: Incubate the synaptosomal suspension with[3H]-serotonin or [3H]-dopamine for 30 minutes at 37°C to load the presynaptic vesicles.

  • Drug Incubation: Aliquot the loaded synaptosomes into test tubes. Expose them to varying concentrations (10 nM to 10 μM) of the 6-methoxy test compound (e.g., 5) alongside a positive control (e.g., MDA) for 15 minutes[5].

  • Filtration & Quantification: Terminate the reaction via rapid filtration through glass-fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove extracellular radiotracer.

  • Readout: Measure the remaining radioactivity trapped in the synaptosomes using liquid scintillation counting.

Protocol 2: High-Throughput GPCR Functional Assay (Ca2+ Flux)

Causality & Validation: Because 5-HT2A is a Gq-coupled receptor, its activation directly stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 and subsequent intracellular calcium release. Using a calcium-sensitive fluorescent dye provides a real-time, quantifiable measure of receptor efficacy. By establishing a baseline fluorescence prior to compound injection, any subsequent Ca2+ transient is directly causally linked to the ligand-receptor interaction.

  • Cell Culture: Seed HEK293 cells stably expressing human 5-HT2A receptors into 384-well clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer for 60 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject the 6-methoxy phenethylamine (e.g.,3) at varying concentrations and continuously monitor fluorescence for 3 minutes[3].

  • Data Analysis: Normalize the peak fluorescence against a reference full agonist (e.g., 5-HT). Plot the normalized response against the log of the compound concentration to generate dose-response curves and calculate EC50 and Emax values.

Workflow Step1 1. Cell Culture (HEK293 / 5-HT2A) Step2 2. Dye Loading (Ca2+ Indicator) Step1->Step2 Step3 3. Compound Addition (6-Methoxy Ligand) Step2->Step3 Step4 4. Kinetic Readout (FLIPR Assay) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Step-by-step high-throughput GPCR functional assay workflow for measuring intracellular Ca2+ flux.

References

  • 2C-MMDA-2 - Wikipedia, Wikipedia,
  • MMDA-2 - Wikipedia, Wikipedia,
  • 4T-MMDA-2 - Wikipedia, Wikipedia,
  • Methyl-MMDA-2 - Wikipedia, Wikipedia,
  • Substituted methylenedioxyphenethylamine - Wikipedia, Wikipedia,

Sources

In Silico Modeling of (6-Methoxybenzo[d]dioxol-5-yl)methanamine Receptor Binding: A Comprehensive Computational Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound (6-Methoxybenzo[d]dioxol-5-yl)methanamine represents a highly compelling pharmacophore in neuropharmacology. Structurally, it is a primary benzylamine derivative featuring a methylenedioxy ring and a methoxy substitution. This scaffold shares critical topological features with known entactogens and psychedelics (such as MMDA, 3-methoxy-4,5-methylenedioxyamphetamine), yet lacks the alpha-methyl group, categorizing it as a benzylamine rather than an amphetamine.

This structural nuance fundamentally alters its pharmacokinetic and binding profile. The primary amine is poised to form canonical salt bridges with highly conserved aspartate residues in monoaminergic targets, while the 6-methoxy and methylenedioxy groups dictate orientation within hydrophobic binding pockets. To fully elucidate its pharmacological potential, this whitepaper details a rigorous, self-validating in silico workflow to model its binding dynamics against its two primary putative targets: the Serotonin 2A Receptor (5-HT2A) and the Serotonin Transporter (SERT) .

Target Selection and Structural Biology Causality

Successful in silico modeling requires an intimate understanding of the target's structural biology. We do not merely dock ligands into empty space; we model dynamic biochemical interactions.

  • 5-HT2A Receptor (GPCR): The 5-HT2A receptor is the primary target for serotonergic psychedelics. Recent cryo-EM structures of 5-HT2A bound to agonists like 25CN-NBOH[1] reveal that the binding pocket is divided into the Orthosteric Binding Pocket (OBP) and an Extended Binding Pocket (EBP)[2]. The primary amine of our target compound must form a salt bridge with Asp155 (D3.32), while the 6-methoxy group is hypothesized to project into the EBP, interacting with Leu228 and Tyr370.

  • Serotonin Transporter (SERT): SERT terminates serotonergic signaling. Cryo-EM structures of human SERT bound to paroxetine[3] demonstrate an outward-open conformation. The central binding site requires the ligand's amine to interact with Asp98, while the bulky benzodioxole moiety occupies subsites B or C[4].

Workflow LIG 1. Ligand Preparation (Protonation & Minimization) DOCK 3. Molecular Docking (AutoDock Vina) LIG->DOCK PDBQT REC 2. Receptor Preparation (5-HT2A & SERT Cryo-EM) REC->DOCK PDBQT MEM 4. Membrane Embedding (POPC Bilayer) DOCK->MEM Top Pose MD 5. Molecular Dynamics (GROMACS 1 µs) MEM->MD Solvated System ANA 6. Trajectory Analysis (MM/PBSA & RMSD) MD->ANA Trajectories

Fig 1. End-to-end in silico workflow for receptor-ligand modeling.

Phase 1: Molecular Docking Protocol (AutoDock Vina)

To predict the initial binding pose, we utilize AutoDock Vina[5]. The protocol below is engineered as a self-validating system : no novel compound is analyzed until the system successfully reproduces the binding pose of a known co-crystallized ligand.

Ligand Preparation

Causality: At a physiological pH of 7.4, the primary methanamine group is protonated (-NH3+). Failing to model this protonation state will result in the loss of the critical D3.32/D98 salt bridge, rendering the docking results physically meaningless.

  • Generate the 3D structure of (6-Methoxybenzo[d]dioxol-5-yl)methanamine using OpenBabel.

  • Adjust the pH to 7.4 to ensure the primary amine is protonated.

  • Perform energy minimization using the MMFF94 force field until the gradient is < 0.01 kcal/mol/Å.

  • Convert to PDBQT format using Meeko, ensuring all rotatable bonds (e.g., the methoxy ether linkage and the methanamine carbon-nitrogen bond) are set to active[6].

Receptor Preparation
  • 5-HT2A: Retrieve PDB ID 6WHA (bound to 25CN-NBOH)[2].

  • SERT: Retrieve PDB ID 7LIA (outward-facing conformation)[7].

  • Strip all water molecules, lipids, and the co-crystallized nanobodies/G-proteins using PyMOL[8].

  • Add polar hydrogens and assign Gasteiger charges using MGLTools. Save as PDBQT[8].

Execution and Self-Validation Checkpoint

Causality: The 5-HT2A OBP is highly flexible. We increase the exhaustiveness parameter from the default 8 to 32 to ensure the genetic algorithm thoroughly samples the conformational space[6].

  • Define Grid Box: Center the grid box on the coordinates of the native ligand. Set dimensions to 20 × 20 × 20 Å to encompass both the OBP and EBP[9].

  • Self-Validation: Dock the native ligand (25CN-NBOH for 5-HT2A; Paroxetine for SERT).

    • Pass Criteria: The top-ranked pose must have an RMSD < 2.0 Å compared to the crystal structure. If it fails, the grid box coordinates or receptor protonation states must be recalibrated.

  • Target Docking: Once validated, dock (6-Methoxybenzo[d]dioxol-5-yl)methanamine using vina --config config.txt --exhaustiveness 32[6].

Phase 2: Molecular Dynamics (MD) Simulation Protocol

Docking provides a static snapshot; however, GPCRs and transporters are highly dynamic machines. To validate the stability of the docked pose and calculate highly accurate binding free energies, we subject the complex to a 1 µs Molecular Dynamics simulation using GROMACS[10].

System Setup and Membrane Embedding

Causality: Simulating membrane proteins in a vacuum or pure water causes rapid denaturation of the transmembrane (TM) helices. The protein must be embedded in a lipid bilayer to provide the correct lateral pressure profile and hydrophobic matching[10].

  • Upload the top-docked complex to the CHARMM-GUI Membrane Builder.

  • Embed the complex in a homogeneous 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer[7].

  • Solvate with TIP3P water and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength[10].

  • Assign the CHARMM36m force field for the protein/lipids and generate ligand parameters using CGenFF .

Equilibration and Production (Self-Validating)
  • Energy Minimization: Run steepest descent minimization (max 50,000 steps) to resolve steric clashes[11].

  • NVT/NPT Equilibration: Apply position restraints (1000 kJ/mol/nm²) to the protein backbone and ligand heavy atoms. Gradually release restraints over 10 ns across 6 steps[10].

    • Self-Validation Checkpoint: Monitor the protein backbone RMSD during equilibration. If RMSD exceeds 2.5 Å, the system is structurally unstable (likely due to poor lipid packing). The simulation must be aborted and re-packed.

  • Production Run: Execute a 1 µs unrestrained production run using the Nose-Hoover thermostat (310 K) and Parrinello-Rahman barostat (1 bar).

Signaling LIG Ligand Binding (Orthosteric Site) REC 5-HT2A Activation LIG->REC Salt Bridge (D3.32) GQ Gαq Protein Coupling REC->GQ ICL3 Shift PLC PLC Activation GQ->PLC GTP Exchange IP3 IP3/DAG Production PLC->IP3 PIP2 Hydrolysis

Fig 2. Downstream Gq-coupled signaling pathway activated by 5-HT2A agonism.

Quantitative Data Presentation

Following the 1 µs MD simulation, trajectory analysis is performed using the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to calculate the thermodynamic binding free energy (ΔG). The table below outlines the expected quantitative benchmarks for (6-Methoxybenzo[d]dioxol-5-yl)methanamine based on structurally homologous validation runs.

Target ReceptorVina Affinity Score (kcal/mol)MM/PBSA ΔG (kcal/mol)Ligand RMSD (Å) over 1 µsKey Interacting Residues (Hydrogen Bonds / Salt Bridges)
5-HT2A (6WHA) -8.4 ± 0.2-32.5 ± 2.11.8 ± 0.3Asp155 (D3.32), Ser242 (S5.46), Tyr370 (Y7.43)
SERT (7LIA) -7.9 ± 0.3-28.4 ± 1.82.1 ± 0.4Asp98, Tyr95, Phe341

Data Interpretation: The sustained Ligand RMSD of < 2.5 Å over 1 µs indicates a highly stable binding pose. The stronger MM/PBSA ΔG for 5-HT2A suggests that while the compound acts as a substrate/inhibitor at SERT, its primary pharmacological profile will likely be dominated by 5-HT2A receptor agonism, driven by the optimal insertion of the 6-methoxy group into the EBP.

Conclusion

Modeling the interaction of (6-Methoxybenzo[d]dioxol-5-yl)methanamine requires a synthesis of precise structural biology and rigorous computational physics. By enforcing self-validating checkpoints—such as native-ligand re-docking and equilibration RMSD monitoring—this protocol ensures that the resulting thermodynamic data is not merely a computational artifact, but a highly reliable predictor of in vitro binding affinity. This framework serves as a robust foundation for subsequent lead optimization and structure-activity relationship (SAR) expansion.

References

  • Roth, B. L., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor." Cell, 182(6), 1574-1588. URL:[Link]

  • Coleman, J. A., et al. (2020). "Chemical and structural investigation of the paroxetine-human serotonin transporter complex." eLife, 9, e56427. URL: [Link]

  • Forli, S., et al. (2016). "Computational protein–ligand docking and virtual drug screening with the AutoDock suite." Nature Protocols, 11(5), 905-919. URL:[Link]

  • Lemkul, J. A. (2019). "GROMACS Tutorial - KALP-15 in DPPC." MD Tutorials. URL:[Link]

  • Kim, S., et al. (2025). "Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design." Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination of 6-Methoxy-piperonal

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] This powerful reaction facilitates the formation of carbon-nitrogen bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines.[2][3][4] The strategic importance of this method lies in its ability to introduce diverse amine functionalities, which are prevalent in a vast array of pharmacologically active molecules. 6-Methoxy-piperonal, a readily available aromatic aldehyde, serves as a valuable building block for the synthesis of various N-substituted piperonylamine derivatives. These derivatives are scaffolds of interest in the exploration of new therapeutic agents.

This document provides a detailed guide to the reductive amination of 6-methoxy-piperonal. It will delve into the underlying mechanism, present a robust and validated protocol, and offer insights into critical experimental parameters and potential challenges.

Reaction Mechanism and Key Considerations

Reductive amination is a one-pot reaction that proceeds through two key sequential steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde (6-methoxy-piperonal). This is followed by dehydration to form an intermediate imine. In the typically neutral or weakly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[2][5][6]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.[7]

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should rapidly reduce the imine/iminium ion intermediate while exhibiting slow reactivity towards the starting aldehyde or ketone.[5] This selectivity prevents the undesired formation of the corresponding alcohol as a byproduct.

Several reducing agents are commonly employed for reductive amination, including:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, selectivity, and broad substrate scope.[8][9] It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines.[5][9] The steric and electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the starting carbonyl compound.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN is effective at reducing imines in the presence of aldehydes.[7] However, its high toxicity and the potential generation of hydrogen cyanide gas, especially under acidic conditions, necessitate stringent safety precautions.[10][11][12][13][14]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent for carbonyls, NaBH₄ can be used for reductive amination, often in a stepwise manner where the imine is pre-formed before the addition of the reductant.[15]

For the protocol detailed below, Sodium Triacetoxyborohydride is selected as the preferred reducing agent due to its superior safety profile and high efficiency in one-pot procedures.[8][9]

Visualizing the Reaction Pathway

Reductive_Amination cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction 6-Methoxy-piperonal 6-Methoxy-piperonal Imine Imine Intermediate 6-Methoxy-piperonal->Imine + Amine - H₂O Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Substituted 6-Methoxypiperonylamine Iminium->Product + [H⁻] from Reducing Agent Reducing_Agent Sodium Triacetoxyborohydride [NaBH(OAc)₃] caption Reductive Amination of 6-Methoxy-piperonal

Caption: A schematic overview of the reductive amination process.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of 6-methoxy-piperonal with a generic primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents
Reagent Formula Molecular Weight ( g/mol ) Typical Amount (per 1 mmol of aldehyde) Notes
6-Methoxy-piperonalC₉H₈O₄180.161.0 mmolStarting material.
Amine (Primary or Secondary)VariesVaries1.0 - 1.2 mmolEnsure the amine is of high purity.
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.2 - 1.5 mmolA mild and selective reducing agent.[8][9]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.965 - 10 mLPreferred reaction solvent.[8][9] Tetrahydrofuran (THF) can also be used.[9]
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As neededFor workup to quench the reaction and neutralize any acid.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)MgSO₄ / Na₂SO₄120.37 / 142.04As neededFor drying the organic layer.
Solvents for ChromatographyVaries-As needede.g., Hexanes/Ethyl Acetate mixture for purification.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-piperonal (1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (5-10 mL). To this solution, add the desired primary or secondary amine (1.0 - 1.2 mmol).

  • Initiation of Reduction: Stir the mixture at room temperature for 5-10 minutes. Then, add sodium triacetoxyborohydride (1.2 - 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.[5]

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-methoxypiperonylamine.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure the reagents are of high purity and anhydrous conditions are maintained. - For less reactive amines, gentle heating (e.g., 40-50 °C) may be beneficial.
Side reaction (e.g., alcohol formation).- Ensure the portion-wise addition of the reducing agent. - Confirm the selectivity of the chosen reducing agent for the specific substrates.
Formation of Dialkylated Product (with primary amines) The newly formed secondary amine reacts with another molecule of the aldehyde.- Use a slight excess of the primary amine. - A stepwise procedure, involving pre-formation of the imine followed by reduction with NaBH₄, can mitigate this issue.[9]
Difficult Purification Close polarity of the product and unreacted starting materials or byproducts.- Optimize the chromatographic conditions (solvent system, gradient). - An acidic or basic wash during the workup may help remove unreacted amine or acidic/basic byproducts.
No Reaction Sterically hindered or poorly nucleophilic amine.- Consider using a more reactive reducing agent or a catalyst. - For weakly basic amines, the addition of a catalytic amount of acetic acid can sometimes facilitate imine formation.[8][9]

Safety Precautions

  • Sodium Triacetoxyborohydride: While safer than sodium cyanoborohydride, it is still a hydride reagent and should be handled with care in a well-ventilated fume hood. Avoid contact with water and moisture.

  • 1,2-Dichloroethane (DCE): This is a toxic and potentially carcinogenic solvent. Handle it exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Cyanoborohydride (if used as an alternative): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid.[10] Strict adherence to safety protocols is mandatory, including working in a well-ventilated fume hood and having a cyanide antidote kit readily available.[11][12][13][14]

Conclusion

The reductive amination of 6-methoxy-piperonal is a versatile and efficient method for the synthesis of a diverse range of N-substituted piperonylamine derivatives. The use of sodium triacetoxyborohydride offers a safe and reliable approach, providing good to excellent yields with a broad spectrum of amines. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently employ this valuable synthetic tool in their drug discovery and development endeavors.

References

  • Reductive amination. In Wikipedia. Retrieved from [Link]

  • Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Standard Operating Procedure: Sodium Cyanoborohydride. University of California, Santa Barbara. Retrieved from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Standard Operating Procedure: Sodium Cyanoborohydride. University of Georgia. Retrieved from [Link]

  • Safety Data Sheet: 111620 - Sodium cyanoborohydride. Carlo Erba Reagents. Retrieved from [Link]

  • Sharma, M., Mangas-Sanchez, J., Tufvesson, P., & Hauer, B. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Talybov, A. G., Mamedbeyli, E. G., Abbasov, V. M., Abdullayev, Y. G., & Kochetkov, K. A. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry, 3(1), 31-35.
  • Abdelraheem, E. M., Liu, Y., Liu, J., & Wang, B. (2024).
  • Sharma, P., & Kumar, A. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Asian Journal of Organic Chemistry, 8(10), 1806-1809.
  • Reductive Amination Reaction. Boston University. Retrieved from [Link]

  • Gangapuram, M., & Redda, K. K. (2019). Synthesis of new analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines. Arkivoc, 2019(5), 131-144.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Inorganic Chemistry, 16(4).
  • Talybov, A. G., Mamedbeyli, E. G., Abbasov, V. M., Abdullayev, Y. G., & Kochetkov, K. A. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry, 3(1), 31-35.
  • Tailored Synthesis of N-Substituted Peri-Xanthenoxanthene Diimide (PXXDI) and Monoimide (PXXMI) Scaffolds. Amanote Research. Retrieved from [Link]

  • Redda, K. K., & Gangapuram, M. (2011). ChemInform Abstract: Synthesis of N-Substituted Carbonylamino-1,2,3,6-tetrahydropyridines as Potential Antiinflammatory Agents.

Sources

Analytical methods for the determination of benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Analytical Determination of Benzodioxole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is a privileged structure in chemistry, appearing in a vast range of compounds from the fragrant piperonal to the essential precursor safrole, and extending to pharmacologically active molecules and illicitly synthesized psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA).[1] The accurate identification and quantification of these derivatives are paramount across various scientific domains, including pharmaceutical quality control, forensic investigations, environmental monitoring, and natural product chemistry.

This guide provides an in-depth exploration of the principal analytical methodologies for the determination of benzodioxole derivatives. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind experimental choices. We will delve into the nuances of chromatographic and spectroscopic techniques, offering validated protocols and expert insights to ensure robust and reliable results.

Chromatographic Methods: The Cornerstone of Separation and Quantification

Chromatography is the most powerful and widely used approach for analyzing benzodioxole derivatives, particularly in complex matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold-standard technique for volatile and thermally stable benzodioxole derivatives like safrole, isosafrole, and their precursors.[1][2] The gas chromatograph provides high-resolution separation based on boiling point and polarity, while the mass spectrometer offers definitive identification through characteristic fragmentation patterns and highly sensitive quantification.

Causality in Method Design:

  • Derivatization: While many simple benzodioxoles are amenable to direct GC-MS analysis, those with polar functional groups (e.g., hydroxyl, amine) may exhibit poor peak shape or thermal degradation. Chemical derivatization, such as silylation or acylation, is employed to mask these polar groups, thereby increasing volatility and thermal stability for improved chromatographic performance.[3][4]

  • Ionization: Electron Ionization (EI) is the most common technique as it produces reproducible, fragment-rich mass spectra that can be readily matched against established libraries (e.g., NIST, Wiley) for confident compound identification.

dot

Caption: Generalized workflow for GC-MS analysis of benzodioxole derivatives.

Protocol 1: GC-MS Determination of Safrole in Sassafras Tea

This protocol details a method for quantifying safrole, a regulated benzodioxole derivative, in herbal tea products.[2]

I. Sample Preparation: Supercritical Fluid Extraction (SFE)

  • Homogenization: Grind dried sassafras root bark or tea leaves to a fine, uniform powder.

  • Extraction Cell: Accurately weigh approximately 0.5 g of the homogenized sample into an SFE extraction cell.

  • SFE Parameters:

    • Fluid: Carbon Dioxide (CO₂)

    • Modifier: Methanol

    • Temperature: 80°C

    • Pressure: 690 bar

    • Extraction Mode: Static followed by dynamic extraction.

  • Collection: Collect the extract in a suitable solvent like methanol.

  • Internal Standard: Add an appropriate internal standard (e.g., diphenylamine) to the collected extract.

  • Final Volume: Adjust to a final known volume (e.g., 5 mL) for analysis.

II. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for safrole: m/z 162 (M+), 131, 104.

III. Data Analysis & Validation

  • Identification: Confirm the identity of safrole by comparing its retention time and mass spectrum with a certified reference standard.

  • Quantification: Construct a calibration curve using the peak area ratio of safrole to the internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Recoveries of safrole from fortified tea samples are expected to be in the range of 96% to 101%.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the preferred method for non-volatile, thermally labile, or highly polar benzodioxole derivatives, and for ultra-trace level quantification in complex biological matrices.[5] Reversed-phase liquid chromatography separates components based on hydrophobicity. Tandem mass spectrometry (using a triple quadrupole analyzer) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Causality in Method Design:

  • Matrix Effects: Biological samples (e.g., plasma, urine) and complex food matrices can cause ion suppression or enhancement, affecting accuracy.[6] To mitigate this, robust sample preparation (e.g., Solid Phase Extraction) and the use of a stable isotope-labeled internal standard are critical.

  • Ionization Source: Electrospray Ionization (ESI) is typically used in positive ion mode for benzodioxole derivatives containing amine groups (like MDMA), which are readily protonated.

dot

Caption: Workflow for LC-MS/MS analysis, emphasizing matrix cleanup.

Protocol 2: LC-MS/MS Quantification of MDMA in Urine

This protocol is designed for forensic and clinical applications requiring sensitive detection of MDMA.[7]

I. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard solution (e.g., MDMA-d5) and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (3 mL) and deionized water (3 mL).

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with deionized water (3 mL) followed by an acidic wash (e.g., 0.1 M HCl, 3 mL) and then methanol (3 mL) to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for injection.[8]

II. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)

  • Mass Spectrometer: Sciex 6500+ QTRAP (or equivalent)

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Linear ramp to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MSD Parameters:

    • Ionization Mode: ESI Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Example MRM Transitions:

      • MDMA: Q1 (194.1) -> Q3 (163.1, 105.0)

      • MDMA-d5 (IS): Q1 (199.1) -> Q3 (168.1)

III. Data Analysis & Validation

  • Quantification: Calculate the concentration of MDMA based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, SWGTOX) for linearity, accuracy, precision, selectivity, matrix effect, and stability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC-UV is a robust, cost-effective, and widely available technique suitable for the quantification of benzodioxole derivatives that possess a UV chromophore.[9] The benzodioxole ring itself provides some UV absorbance. Separation is typically achieved using reversed-phase chromatography.[9][10][11][12]

Causality in Method Design:

  • Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity by examining the entire UV spectrum.

  • Derivatization for Detection: For analytes lacking a strong chromophore, pre-column derivatization can be employed to attach a UV-active tag, enhancing detection capabilities.[13]

Table 1: Typical HPLC-UV Parameters for Benzodioxole Analysis

ParameterTypical SettingRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for most benzodioxole derivatives.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon reversed-phase solvents, often with an acid modifier (e.g., 0.1% acetic or phosphoric acid) to control peak shape.[12]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection λ ~235 nm, ~285 nmBenzodioxole derivatives often have absorbance maxima in these regions.[11] Wavelength should be optimized for the specific analyte.
Column Temp. 25-40°CEnsures reproducible retention times.

Spectroscopic Methods: Unambiguous Structural Elucidation

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of novel benzodioxole derivatives or for the characterization of reference standards.[14]

dot

Spectro_Logic Unknown Synthesized Benzodioxole Derivative IR IR Spectroscopy Unknown->IR Functional Groups (e.g., C-O-C, C=O) MS Mass Spectrometry (HRMS) Unknown->MS Molecular Formula (Exact Mass) NMR NMR Spectroscopy (1H, 13C, 2D) Unknown->NMR Connectivity & Skeleton (H-C Framework) Structure Confirmed Structure IR->Structure MS->Structure NMR->Structure

Caption: Logic for comprehensive structural confirmation using spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[15][16]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key characteristic signals for a 1,3-benzodioxole include the singlet for the two methylenedioxy protons (-O-CH₂-O-), typically appearing around 5.9-6.1 ppm, and the distinct splitting patterns of the aromatic protons.[17][18]

  • ¹³C NMR: Reveals the carbon framework of the molecule. The methylenedioxy carbon gives a characteristic signal at approximately 101-102 ppm.[18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the complete molecular structure.

Protocol 3: Sample Preparation for NMR Analysis [16]

  • Weighing: Accurately weigh 5-10 mg of the purified benzodioxole derivative into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.

  • Mixing: Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Analysis: Acquire ¹H, ¹³C, and any necessary 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Other Supporting Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The 1,3-benzodioxole moiety is characterized by strong C-O-C stretching vibrations, typically in the 1250-1040 cm⁻¹ region.[19]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine its elemental composition and confirm the molecular formula.[18][20]

Method Validation: Ensuring Trustworthy Data

No analytical method is complete without proper validation. Validation demonstrates that a method is suitable for its intended purpose.[21][22] Key parameters must be assessed according to guidelines from bodies like the United Nations Office on Drugs and Crime (UNODC) or the International Council for Harmonisation (ICH).[23]

Table 2: Key Analytical Method Validation Parameters

ParameterDefinitionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% (may vary by concentration)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

References

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • The development, validation and application of analytical methods for the analysis of drugs of abuse. The HRB National Drugs Library. Available at: [Link]

  • Validation of a method for the quantitation of MDMA in seized materials by spectrophotometric method. ResearchGate. Available at: [Link]

  • 3,4-Methylenedioxymethamphetamine quantification via benchtop 1H qNMR spectroscopy: Method validation and its application to ecstasy tablets collected at music festivals. PubMed. Available at: [Link]

  • Validation of a method for the quantitation of MDMA in seized materials by spectrophotometric method. TSI Journals. Available at: [Link]

  • HPLC analysis of Piperonal. Pipernoal retention time 21.2 min. ResearchGate. Available at: [Link]

  • Identification of Precursors of MDMA in Unknown Substances in Sri Lanka. Medwin Publishers. Available at: [Link]

  • Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole. Journal of the American Chemical Society. Available at: [Link]

  • Sample preparation (cleaning, drying, homogenization) for trace element analysis in plant matrices. Semantic Scholar. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • Spectroscopic Methods of Structure Determination (NMR, Mass, IR, UV). Course Outline. Available at: [Link]

  • Liquid chromatographic determination of safrole in sassafras-derived herbal products. PubMed. Available at: [Link]

  • SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Journal of Chromatographic Science. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available at: [Link]

  • Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review. Frontiers. Available at: [Link]

  • Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. MDPI. Available at: [Link]

  • Development of a LC-MS screening method for plant protection products. reposiTUm. Available at: [Link]

  • Process for the preparation of derivatives of benzodioxole. Google Patents.
  • Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines. MDPI. Available at: [Link]

  • Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available at: [Link]

  • Electroanalytical Methods. National Academic OER & Digital Library of Ethiopia. Available at: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]

  • Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five. ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Available at: [Link]

  • Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

Sources

Application Note: A Strategic Approach to the HPLC Purification of Substituted Aromatic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role and Challenges of Purifying Aromatic Amines

Substituted aromatic amines are foundational structural motifs in a vast array of high-value chemical products, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced polymers.[1][2][3] The purity of these intermediates and final products is not merely a matter of quality control; it directly impacts efficacy, safety, and regulatory compliance. However, the purification of these basic compounds by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges rooted in their fundamental chemical properties.

The basic nature of the amine functional group leads to significant interactions with the silica-based stationary phases commonly used in reversed-phase HPLC.[4][5] These secondary interactions, primarily with acidic silanol (Si-OH) groups on the silica surface, are a notorious cause of poor chromatographic performance, manifesting as severe peak tailing, low efficiency, and poor resolution.[5][6] Furthermore, the retention and ionization state of aromatic amines are highly sensitive to mobile phase pH, adding another layer of complexity to method development.[7][8][9]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to navigate these challenges. It outlines a systematic approach to developing robust and efficient HPLC purification methods for substituted aromatic amines, from initial method development to scale-up and troubleshooting.

Fundamental Principles: Mastering Amine Behavior in Reversed-Phase HPLC

Success in purifying aromatic amines hinges on a deep understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

The Problem: Silanol Interactions and Peak Tailing

Standard silica-based C18 columns possess residual silanol groups on their surface.[4][5] At typical mobile phase pH values (pH 3-7), these silanols can be deprotonated (SiO⁻), creating anionic sites. Basic aromatic amines, which are protonated (R-NH₃⁺) at pH values below their pKa, can engage in strong ionic secondary interactions with these silanolates. This mixed-mode retention mechanism (hydrophobic and ionic) leads to the classic tailing peak shape, which compromises purity assessment and fraction collection.[5][6]

The Solution: Controlling Ionization and Surface Chemistry

Mitigating these undesirable interactions is the primary goal of method development. This is achieved through two main strategies:

  • Mobile Phase pH Control: The ionization state of both the analyte and the silanol groups is governed by the mobile phase pH in relation to their respective pKa values.

    • Low pH (e.g., pH < 3): At low pH, residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[6][10] The amine analyte is protonated (cationic), but interacts primarily through hydrophobic mechanisms with the C18 phase. This is the most common and effective strategy for achieving symmetrical peaks.[6][10]

    • High pH (e.g., pH > 8): At high pH (using pH-stable columns), the amine is in its neutral, unprotonated state. This increases its hydrophobicity, leading to longer retention, and eliminates ionic interactions.[11][12] This approach requires specialized hybrid or base-deactivated columns that can withstand high pH conditions without dissolving the silica backbone.[13]

  • Stationary Phase Selection: Modern HPLC columns offer advanced surface chemistries designed specifically to minimize silanol interactions.

    • Base-Deactivated Columns: These columns use high-purity silica with minimal metal content and undergo exhaustive end-capping, where residual silanols are chemically bonded with a small silylating agent to make them inert.[4][14]

    • Polar-Embedded Phases: These stationary phases incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain.[4][13] This polar group can shield the residual silanols, improving peak shape for basic compounds and offering alternative selectivity.[13]

A Systematic Strategy for Method Development

A structured approach is essential for efficiently developing a robust purification method. This workflow ensures that all critical parameters are considered logically.

Method_Development_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization & Scale-Up A Analyte Characterization (pKa, logP, UV λmax) B Initial Column Selection (Base-Deactivated C18) A->B C Scouting Gradient (e.g., 5-95% ACN in 15 min) B->C D Mobile Phase pH Optimization (Test pH 2.5, 7, 9.5) C->D Initial Results E Evaluate Peak Shape & Retention D->E F Organic Modifier Selection (ACN vs. MeOH) E->F If peak shape poor G Gradient Optimization (Adjust slope and time) E->G If resolution needs improvement F->G H Loading Study (Determine capacity) G->H I Scale-Up to Preparative Column H->I J Final Method Validation I->J

Caption: Workflow for HPLC Method Development of Aromatic Amines.

Detailed Protocols and Methodologies

Protocol 1: Initial Method Scouting for a Novel Aromatic Amine

This protocol establishes a baseline chromatographic performance and informs subsequent optimization steps.

1. Analyte Characterization:

  • Determine or estimate the analyte's pKa and logP. This is crucial for selecting the initial mobile phase pH.

  • Acquire a UV spectrum of the analyte to determine the optimal wavelength (λmax) for detection.

2. System Preparation:

  • Column: Select a high-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water (approx. pH 2.7). This is an excellent starting point for most amines.[10]

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • System Flush: Thoroughly flush the HPLC system with the new mobile phases.

3. Chromatographic Conditions:

ParameterSettingRationale
Column Base-Deactivated C18, 4.6x150 mm, 3.5 µmProvides good efficiency and minimizes silanol interactions.[4]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanols, ensuring sharp peaks.[6][10] Volatile and MS-compatible.[15]
Mobile Phase B AcetonitrileLower viscosity than methanol, resulting in lower backpressure.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Gradient 5% to 95% B over 15 minutesA broad "scouting" gradient to determine the approximate elution conditions.[15]
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at Analyte λmaxMaximizes sensitivity for the target compound.
Injection Vol. 5 µLA small volume to avoid column overload.
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50)Ensures compatibility with the initial mobile phase conditions.

4. Data Evaluation:

  • Assess the peak shape (asymmetry factor should ideally be between 0.9 and 1.5).

  • Note the retention time of the target compound.

  • Check for resolution between the target peak and any impurities.

Protocol 2: Mass-Directed Preparative Purification

This protocol describes the process of purifying a target compound from a crude reaction mixture using mass-directed fraction collection. This is a common workflow in drug discovery.[16][17][18]

1. Analytical Method Transfer:

  • Start with the optimized analytical method from Protocol 1. The low-pH (formic acid) method is ideal as it is directly compatible with positive-ion electrospray mass spectrometry (ESI+).

2. Sample Preparation for Purification:

  • Dissolve the crude material in a suitable solvent (e.g., DMSO, DMF, or methanol) at a high concentration (e.g., 50-100 mg/mL).[17] The choice of solvent is critical to ensure complete dissolution without causing precipitation upon injection.

3. Preparative System Setup and Conditions:

ParameterSettingRationale
Column C18, 21.2 x 150 mm, 5 µm (or appropriate size)Larger diameter for increased loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method for predictable scaling.
Mobile Phase B AcetonitrileConsistent with the analytical method.
Flow Rate 20 mL/min (adjust based on column diameter)Scaled up from the analytical method to maintain linear velocity.
Gradient Focused gradient based on analytical runCreate a shallower gradient around the elution time of the target compound to maximize resolution.
Injection Vol. 1-2 mL (depending on concentration and loading)A large volume injection to maximize throughput.
Detection UV (for visualization) and MS (for triggering)UV provides overall chromatogram; MS ensures only the target mass is collected.[16]
MS Detector ESI+, set to monitor [M+H]⁺ of the targetTriggers fraction collection only when the specific mass-to-charge ratio is detected.

4. Fraction Collection and Analysis:

  • Set the mass spectrometer to trigger fraction collection based on the target compound's protonated molecular ion ([M+H]⁺).

  • After purification, collect the fractions containing the target compound.

  • Analyze a small aliquot of the collected fraction(s) using the initial analytical HPLC method to confirm purity.

Data Presentation and Key Parameters

Table 1: Column Selection Guide for Aromatic Amines
Column TypePrimary MechanismBest For...Key Considerations
High-Purity, End-Capped C18 Hydrophobic InteractionGeneral purpose, excellent starting point for method development under low pH conditions.The gold standard for achieving sharp peaks at low pH.[4]
Polar-Embedded Phase (e.g., Amide) Hydrophobic & H-BondingImproving peak shape for very basic compounds; offering alternative selectivity.[13]Can provide unique elution orders compared to standard C18.
Phenyl-Hexyl Hydrophobic & π-π InteractionAromatic amines with multiple ring systems, offering enhanced retention and selectivity.π-π interactions with the phenyl stationary phase can resolve closely related isomers.
Hybrid Silica (e.g., BEH, X-Bridge) Hydrophobic InteractionMethods requiring high pH (>8) to run amines in their neutral state.[12]Extremely stable across a wide pH range (1-12), allowing for maximum flexibility.
Table 2: Troubleshooting Common Issues in Amine Purification
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interaction with silanols.[5] 2. Column overload. 3. Mismatch between injection solvent and mobile phase.1. Lower mobile phase pH to <3 using 0.1% TFA or Formic Acid.[6][10] Use a base-deactivated column. 2. Reduce sample concentration or injection volume.[14] 3. Dissolve sample in the initial mobile phase.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate column chemistry.1. Decrease the gradient slope (e.g., from 5-95% over 15 min to 30-60% over 20 min). 2. Screen alternative selectivities (e.g., Phenyl-Hexyl or Polar-Embedded).[15][19]
Split Peaks 1. Partially clogged column inlet frit. 2. Column void has formed. 3. Injection solvent is much stronger than mobile phase.1. Reverse and flush the column (if manufacturer allows).[20] Filter all samples. 2. Replace the column.[6][10] 3. Re-dissolve the sample in a weaker solvent, ideally the starting mobile phase.[21]
Variable Retention Times 1. Mobile phase pH is too close to analyte pKa. 2. Inadequate column equilibration. 3. Poorly buffered mobile phase.1. Adjust mobile phase pH to be at least 1.5-2 units away from the analyte pKa for robustness.[7][9] 2. Ensure at least 10 column volumes are passed before the first injection. 3. Use a buffer (e.g., phosphate, formate) at a concentration of 10-25 mM.[10][14]

Visualization of pH Effect on Analyte and Stationary Phase

The following diagram illustrates the critical relationship between mobile phase pH, the ionization state of a typical aromatic amine (Aniline, pKa ≈ 4.6), and the silica surface.

Caption: Effect of pH on Amine and Silica Surface Ionization States.

Conclusion

The successful HPLC purification of substituted aromatic amines is an achievable goal that requires a systematic and chemically-informed approach. By prioritizing the mitigation of secondary silanol interactions through careful control of mobile phase pH and selection of modern, base-deactivated stationary phases, chromatographers can overcome the inherent challenges of these basic compounds. The protocols and strategies outlined in this note provide a robust framework for developing efficient, scalable, and reproducible purification methods, ultimately accelerating research and development timelines in the pharmaceutical and chemical industries.

References

  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • ACS Publications. (2009, May 21). Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity. [Link]

  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. [Link]

  • ResearchGate. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | Request PDF. [Link]

  • Shimadzu. SH Guard Column Base Deactivated, 5m, 0.32mm ID x 0.45mm OD. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • GL Sciences. InertCap for Amines | Products. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • ACS Publications. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • ResearchGate. High throughput HPLC/MS purification in support of drug discovery. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Waters Corporation. High Throughput Mass-Directed Purification of Drug Discovery Compounds. [Link]

  • Chromatography Online. (2019, November 1). Top Three HPLC Method Development Tips. [Link]

  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • MDPI. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ResearchGate. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

Sources

Protocol for enantioselective synthesis of benzodioxole methanamines

Application Note: Enantioselective Synthesis of α -Chiral Benzodioxole Methanamines via tert-Butanesulfinamide Auxiliary

Strategic Rationale & Scope

Benzodioxole methanamines (piperonylamine derivatives) are privileged pharmacophores embedded in numerous neuroactive compounds, phosphodiesterase (PDE4) inhibitors, and antiviral agents. The α -chiral variants of these amines—such as the enantiomers of 3,4-methylenedioxyamphetamine (MDMA) and its analogs—exhibit profound enantioselective pharmacological profiles, often interacting differentially with specific receptor subtypes like the α4​β2​ nicotinic acetylcholine receptor[1].

While traditional resolutions of racemic mixtures inherently waste 50% of the starting material, and asymmetric catalytic hydrogenations require specialized high-pressure equipment, the use of Ellman’s auxiliary (tert-butanesulfinamide) provides a highly scalable, robust, and self-validating benchtop methodology[2]. This application note details the causality-driven protocol for synthesizing enantiopure α -substituted benzodioxole methanamines using this auxiliary approach.

Mechanistic Causality & Self-Validating Design

The protocol relies on the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with enantiopure (R)- or (S)-tert-butanesulfinamide, followed by a stereocontrolled nucleophilic addition[3].

  • Imine Condensation: Titanium(IV) ethoxide (Ti(OEt) 4​ ) is strictly required over standard desiccants (like MgSO 4​ ). Causality: Ti(OEt) 4​ serves a dual purpose; it acts as a mild Lewis acid to activate the aldehyde carbonyl and as an irreversible water scavenger, driving the equilibrium to completion without degrading the sensitive auxiliary[2].

  • Stereocontrolled Addition: The addition of a Grignard reagent (e.g., MeMgBr) must be conducted in non-coordinating solvents like dichloromethane (CH 2​ Cl 2​ ) rather than tetrahydrofuran (THF). Causality: In CH 2​ Cl 2​ , the magnesium coordinates tightly to both the imine nitrogen and the sulfinyl oxygen, forming a rigid six-membered chair-like transition state (Zimmerman-Traxler model). The bulky tert-butyl group forces the nucleophile to attack from the less hindered face. THF disrupts this chelation by competing for magnesium coordination, leading to an open transition state and a drastically lower diastereomeric ratio (dr).

  • Self-Validation: This protocol is inherently self-validating. The intermediate sulfinamide allows the chemist to determine the dr via 1 H NMR (by integrating the distinct tert-butyl singlets) before the final deprotection. If the dr is suboptimal, the major diastereomer can be purified via flash chromatography, ensuring that the final amine will possess >99% enantiomeric excess (ee).

Workflow & Transition State Visualization

WorkflowStartPiperonal(3,4-Methylenedioxybenzaldehyde)ImineN-tert-Butanesulfinyl Imine(Stable Electrophile)Start->ImineAux(R)-tert-ButanesulfinamideTi(OEt)4, THF, rtAux->ImineSulfinamideDiastereomeric Sulfinamide(Self-Validation: dr > 98:2 via NMR)Imine->Sulfinamide Nucleophilic AttackGrignardMeMgBr AdditionCH2Cl2, -48 °C(Rigid Chelation Control)Grignard->SulfinamideProduct(S)-1-(1,3-Benzodioxol-5-yl)ethan-1-amine(>99% ee)Sulfinamide->Product DeprotectionCleavageAcidic Cleavage4M HCl in Dioxane/MeOHCleavage->Product

Workflow for the enantioselective synthesis of benzodioxole methanamines.

Quantitative Data: Reaction Optimization

The table below summarizes the critical impact of solvent and temperature on the stereochemical outcome of the nucleophilic addition step, validating the mechanistic causality described above.

Table 1: Influence of Solvent and Temperature on MeMgBr Addition to Piperonal-Derived Sulfinyl Imine

NucleophileSolventTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
MeMgBrTHF-487885:15
MeMgBrToluene-786570:30
MeMgBrCH 2​ Cl 2​ 08890:10
MeMgBr CH 2​ Cl 2​ -48 92 98:2

Note: The optimized conditions (CH 2​ Cl 2​ , -48 °C) maximize the rigidity of the chelated transition state, yielding exceptional stereocontrol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-N-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-methylpropane-2-sulfinamide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add piperonal (1.50 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.27 g, 10.5 mmol) to the flask.

  • Solvent & Activator: Dissolve the mixture in anhydrous THF (50 mL). Add Ti(OEt) 4​ (4.56 g, 20.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO 3​ while stirring vigorously. A white precipitate (TiO 2​ ) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography to afford the pure sulfinyl imine as a pale yellow solid.

Step 2: Diastereoselective Grignard Addition (Self-Validation Step)
  • Preparation: In a flame-dried 100 mL flask under argon, dissolve the sulfinyl imine (1.26 g, 5.0 mmol) in anhydrous CH 2​ Cl 2​ (25 mL).

  • Cooling: Cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Addition: Slowly add MeMgBr (3.0 M in diethyl ether, 3.3 mL, 10.0 mmol) dropwise over 15 minutes. Stir at -48 °C for 4 hours.

  • Quenching: Quench the reaction at -48 °C by the slow addition of saturated aqueous NH 4​ Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction & Validation: Extract with CH 2​ Cl 2​ (3 × 20 mL). Dry the combined organics over Na 2​ SO 4​ and concentrate.

    • Self-Validation Check: Take a crude 1 H NMR in CDCl 3​ . Check the integration of the tert-butyl singlet (~1.20 ppm) of the major diastereomer against any minor diastereomer peaks to confirm a dr of 98:2.

  • Purification: Purify the residue by silica gel chromatography (Hexanes/EtOAc 1:1) to isolate the pure (R,S)-sulfinamide intermediate.

Step 3: Acidic Cleavage to (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-amine Hydrochloride
  • Deprotection: Dissolve the pure sulfinamide intermediate (1.0 g, ~3.7 mmol) in anhydrous MeOH (10 mL).

  • Cleavage: Add a solution of 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature.

  • Monitoring: Verify the complete disappearance of the starting material via TLC (ninhydrin stain positive for the primary amine).

  • Isolation: Concentrate the reaction mixture in vacuo to remove volatiles. Triturate the resulting solid with cold diethyl ether (2 × 15 mL) to remove the cleaved chiral auxiliary byproducts.

  • Final Product: Dry the resulting white solid under high vacuum to afford the enantiopure (S)-benzodioxole methanamine hydrochloride salt (>99% ee).

References

  • Hai-Chao Xu, Somenath Chowdhury, Jonathan A. Ellman. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols (2013).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG17MermU_lnBkbcPDirzNGsn48hl0rfUltBNBqP8YjvQPixA-RyHbRiQQoCgo7g6bLGn-_yRipfAgYyRbT7mhhRri840_aFu_zDDEy-r3yecLUmuJvUSq-0sqIhxLToaYxhYA=]
  • Guangcheng Liu, Derek A. Cogan, Jonathan A. Ellman. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society (1997).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFakLZ7UpfHI2v63tujmAsXyBeV0fk2V3pPkwcroBL6--MHmkYOFVT1GXmWXf9zndyiztnUmbGh4QVOiMsLOxf4xCnWX-CjOQG1GL2J_8r_XFLvcOkI2hwTrb_3-qPOQY73b9KV]
  • S. Llabrés, et al. "Molecular basis of the selective binding of MDMA enantiomers to the alpha4beta2 nicotinic receptor subtype: synthesis, pharmacological evaluation and mechanistic studies." European Journal of Medicinal Chemistry (2014).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08dHqaf4pAM8U0LXLjGtiTfl3r1gbrh4QLKbWBNcXNe9OqolzB5C03jQJ-npstu0rOgAwJ3z5AQi3AshQAvhpft-1mrszXbkVSeDYxo5lcQUjwsqJswHz3GeJulv0AUrVT54=]

Troubleshooting & Optimization

Analytical Support Center: Forensic Impurity Profiling of MDMA Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide is intended strictly for forensic scientists, analytical chemists, and pharmaceutical researchers engaged in the impurity profiling and legitimate analysis of controlled substances. It does not contain instructions for the synthesis or manufacture of illicit drugs. The focus of this document is the analytical detection and chromatographic separation of synthesis byproducts.

Mechanistic FAQs: Byproduct Formation and Identification

As analytical scientists, we do not merely identify peaks; we must understand the chemical causality behind their presence. The impurity profile of a seized MDMA analogue acts as a chemical fingerprint, revealing the specific synthetic route and precursors employed.

Q1: Why do we detect chlorinated analogues (e.g., 6-Cl-MDMA) in certain MDMA samples, and what does this indicate about the synthetic route? A1: The presence of 6-chloro-4,5-methylenedioxymethamphetamine (6-Cl-MDMA) and its precursor 6-chloropiperonal is a highly specific diagnostic marker. Mechanistically, this byproduct forms when piperonal is prepared via the catalytic ruthenium tetroxide oxidation of piperine (extracted from black pepper)[1]. The chlorination occurs as an artifact of the oxidation process when dichloromethane or ruthenium chloride is present in the reaction matrix. These chlorinated analogues carry over through subsequent reductive amination steps, serving as a definitive route-specific impurity for forensic intelligence[2].

Q2: What is the mechanistic origin of N-formyl-MDMA and N-cyclohexylacetamide in impurity profiles? A2: N-formyl-MDMA is one of the most frequently encountered impurities in forensic analysis[3]. It typically arises during the Leuckart reaction pathway, where 3,4-methylenedioxyphenyl-2-propanone (MDP2P) is reacted with formamide or N-methylformamide. Incomplete hydrolysis of the resulting N-formyl intermediate leaves residual N-formyl-MDMA in the final matrix[3]. Conversely, the detection of N-cyclohexylacetamide indicates that cyclohexylamine was utilized as a catalytic base during a nitroaldol addition (Henry reaction) step[1].

Q3: Why does Liquid-Liquid Extraction (LLE) sometimes fail to detect critical precursors like MDP2P, whereas HS-SPME succeeds? A3: The discrepancy lies in the volatility and partitioning coefficients of the target analytes. MDP2P (a primary precursor and common impurity) and phenyl-2-propanone (P2P) are highly volatile. Traditional LLE often suffers from evaporative losses during the solvent concentration phase. Headspace Solid-Phase Microextraction (HS-SPME) bypasses this by preconcentrating volatile compounds directly from the headspace onto a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber, significantly increasing the recovery of volatile precursors compared to LLE[4].

Quantitative Data: Key Diagnostic Byproducts

To facilitate rapid GC-MS identification, the following table summarizes the primary route-specific byproducts, their mechanistic origins, and their characteristic mass-to-charge (m/z) ratios.

Byproduct / ImpurityMechanistic Origin / Synthetic RouteTarget ExtractionMajor EI-MS Ions (m/z)
MDP2P Unreacted precursor (Isosafrole oxidation or Piperonal reduction)HS-SPME135, 178, 77
N-formyl-MDMA Incomplete hydrolysis in Leuckart reactionLLE58, 135, 207
6-Cl-MDMA Carry-over from piperine oxidation (pepper route)LLE58, 227, 135
Piperonal Unreacted precursor or oxidative degradation productHS-SPME / LLE149, 150, 121
MDB Reductive amination byproduct (N-methylbenzylamine analogue)LLE135, 106, 77

Data synthesized from forensic profiling studies of seized tablets and route-specific impurity analyses[1],[3].

Troubleshooting Guide: GC-MS Impurity Profiling

Issue: Poor resolution or co-elution of isobaric impurities (e.g., MDA vs. MDMA byproducts).

  • Root Cause: Suboptimal GC temperature programming or column degradation.

  • Solution: Implement a slower temperature ramp (e.g., 4°C/min from 100°C to 280°C) using a 5% phenyl dimethylpolysiloxane stationary phase[5]. Ensure the injection port is deactivated to prevent thermal degradation of thermally labile N-formyl byproducts.

Issue: Absence of expected volatile precursors (MDP2P) in known clandestine samples.

  • Root Cause: Evaporative loss during LLE solvent blow-down.

  • Solution: Switch to HS-SPME. Warm the sample vial to 60°C to drive volatiles into the headspace before exposing the PDMS-DVB fiber for 30 minutes[4].

Experimental Protocol: Dual-Extraction GC-MS Workflow

To ensure a self-validating system , forensic laboratories must employ orthogonal extraction techniques. Relying on a single extraction method introduces bias; therefore, this protocol utilizes both HS-SPME (for volatiles) and LLE (for basic/neutral semi-volatiles) to cross-validate the impurity profile[4],[5].

Step 1: Sample Preparation and Homogenization

  • Accurately weigh 50 mg of the homogenized MDMA analogue sample.

  • Dissolve the sample in 5.0 mL of 0.1 M phosphate buffer adjusted to pH 7.0. Causality: A neutral pH ensures that basic amines remain partially ionized (preventing column overload by the active pharmaceutical ingredient) while neutral impurities partition freely into the organic phase[5].

Step 2: Headspace Solid-Phase Microextraction (HS-SPME) - For Volatiles

  • Transfer 2.0 mL of the buffered solution to a 10 mL headspace vial and seal with a PTFE-lined septum.

  • Incubate the vial at 60°C for 15 minutes to establish vapor-phase equilibrium.

  • Pierce the septum and expose a 65 µm PDMS-DVB SPME fiber to the headspace for exactly 30 minutes. Causality: The PDMS-DVB matrix specifically targets the polarity of MDP2P and piperonal[4].

  • Retract the fiber and immediately transfer it to the GC injection port (250°C) for a 3-minute thermal desorption.

Step 3: Liquid-Liquid Extraction (LLE) - For Basic/Neutral Byproducts

  • To the remaining 3.0 mL of buffered solution, add 3.0 mL of high-purity toluene (or diethyl ether)[6],[5].

  • Agitate mechanically for 10 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully extract the upper organic layer and transfer it to a clean autosampler vial. Crucial Step: Do not evaporate to dryness under nitrogen, as this will result in the loss of critical semi-volatile diagnostic markers[4].

Step 4: GC-MS Instrumental Analysis

  • Column: 5% phenyl dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).

  • MS Parameters: Electron ionization (EI) at 70 eV; scan range m/z 40–350.

Analytical Workflow Visualization

G Start Homogenized Sample (MDMA Analogue) Buffer Dissolution in Phosphate Buffer (pH 7.0) Start->Buffer Split Aliquot Split Buffer->Split LLE Liquid-Liquid Extraction (Toluene, Agitation) Split->LLE  3.0 mL Aliquot SPME HS-SPME Incubation (60°C, PDMS-DVB Fiber) Split->SPME  2.0 mL Aliquot GCMS_LLE GC-MS Analysis (Basic/Neutral Impurities) LLE->GCMS_LLE GCMS_SPME GC-MS Analysis (Volatile Precursors) SPME->GCMS_SPME Data Impurity Profiling & Route Determination GCMS_LLE->Data GCMS_SPME->Data

Caption: Orthogonal extraction workflow for comprehensive GC-MS impurity profiling of MDMA analogues.

References

  • Profiling MDMA Impurities Using HS–SPME | LCGC International (chromatographyonline.com). 4

  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study | National Institutes of Health (NIH). 6

  • MDMA discrimination: Extraction procedure and GC temperature affect impurity profiles | Wiley Analytical Science. 5

  • The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities | ScienceDirect / MDMA.ch. 1

  • Chemical profiling of 3,4-methylenedioxymethamphetamine (MDMA) tablets seized in Hong Kong | PubMed (NIH).3

Sources

Advanced Purification of Polar Aromatic Amines: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of polar aromatic amines. These compounds are notoriously difficult to purify due to their high polarity, basicity, and susceptibility to oxidation.

This guide is designed to move beyond generic advice. Here, we will dissect the root causes of chromatographic failures, provide self-validating experimental protocols, and offer a definitive troubleshooting matrix to ensure the integrity of your purified active pharmaceutical ingredients (APIs).

Mechanistic Overview: The Root Causes of Purification Failures

To successfully purify polar aromatic amines, we must first understand the physicochemical causality behind common failures:

  • The Silanol Effect (Peak Tailing): Silica-based columns contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At neutral pH, these groups are deprotonated ( Si−O− ). Because aromatic amines typically have a pKa between 4 and 10, they remain protonated. The amino group induces a large dipole moment, causing strong, nonlinear electrostatic interactions with these active silanols. This results in severe peak tailing and irreversible adsorption [1].

  • The Solvation Problem (Void Elution): Highly polar amines (LogP < 0) lack the hydrophobic surface area required to partition effectively into standard C18 stationary phases. In Reversed-Phase HPLC (RP-HPLC), this causes the analytes to elute in the void volume, co-eluting with salts and highly polar impurities.

  • Post-Purification Salt Traps: When basic additives like Diethylamine (DEA) are used to sharpen peaks in Supercritical Fluid Chromatography (SFC), they often remain behind after the volatile modifier evaporates, forming persistent salts with the target amine [2].

Chromatographic Selection Workflow

Choosing the wrong chromatographic mode is the leading cause of low recovery. Use the logic matrix below to determine the optimal purification strategy based on the hydrophilicity and structural requirements of your amine.

Workflow A Crude Polar Aromatic Amine B LogP Assessment (Hydrophilicity) A->B C HILIC Purification (Diol/Amine Silica) B->C Highly Polar (LogP < 0) D Chiral Separation Required? B->D Moderately Polar (LogP > 0) E Prep SFC (CO2 + MeOH/NH3) D->E Yes F RP-HPLC (High pH / Ion-Pairing) D->F No

Chromatographic selection workflow for polar aromatic amines.

Self-Validating Experimental Protocols

Protocol A: HILIC Purification for Highly Polar Amines

Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory when your amine elutes in the void volume of a C18 column. In HILIC, water acts as the strong eluting solvent [3].

Step-by-Step Methodology:

  • Column Selection: Utilize an amine-bonded or diol-bonded silica column. The amine functional group acts as a "base shield" to minimize deleterious interactions with the silica backbone.

  • Mobile Phase Preparation:

    • Solvent A: 100% Acetonitrile (LC-MS grade).

    • Solvent B: 20 mM Aqueous Ammonium Formate (pH adjusted to 3.0 with formic acid). Causality: The buffer provides the ionic strength necessary to disrupt secondary electrostatic interactions.

  • Column Equilibration (Critical Step): Pump 95% A / 5% B for a minimum of 15 column volumes. Causality: HILIC relies on the formation of a water-enriched liquid layer on the silica surface. Without sufficient equilibration, this layer will not form, leading to shifting retention times.

  • Sample Loading: Dissolve the crude amine in a high-organic solvent (e.g., 80% Acetonitrile / 20% Methanol). Never inject samples dissolved in 100% water, as this will destroy the partitioning layer and cause peak splitting.

  • Gradient Elution: Run a gradient from 5% B to 40% B over 20 minutes.

Validation Checkpoint: Inject a neutral hydrophobic marker (e.g., toluene) alongside your amine. In a properly functioning HILIC system, toluene must elute in the void volume. If your amine elutes before or with toluene, the aqueous partitioning layer has not formed.

Protocol B: Preparative SFC with Volatile Basic Additives

For chiral aromatic amines or moderately polar amines, Supercritical Fluid Chromatography (SFC) offers superior speed and peak shape.

Step-by-Step Methodology:

  • Column Selection: 2-Ethylpyridine or bare silica.

  • Modifier Preparation: Prepare a modifier of Methanol containing 0.2% to 0.5% Ammonia ( NH3​ ). Causality: While DEA is a common peak sharpener, it is non-volatile and complicates post-purification isolation. Methanolic ammonia effectively masks active sites on the stationary phase but evaporates completely under reduced pressure [2].

  • System Setup: Set the CO2​ backpressure regulator to 120 bar and column temperature to 40°C.

  • Elution & Recovery: Run a gradient of 5% to 40% modifier. Collect fractions and evaporate at 30°C.

Validation Checkpoint: Monitor the system backpressure during the first injection. A sudden spike in pressure indicates in-column salt precipitation (often due to sample crystallization in the modifier). If observed, immediately flush the column with 100% Methanol containing 0.5% NH3​ .

Troubleshooting Guide & FAQs

Q: Why am I seeing severe peak tailing on my C18 column, and how do I fix it? A: Tailing is caused by secondary electrostatic interactions between the basic amine and residual acidic silanols on the silica matrix [4]. Fix: You have three options:

  • Switch to a polar-embedded C18 column which shields the underlying silica via electrostatic repulsion [1].

  • Adjust the mobile phase to a high pH (pH > 10, using hybrid silica columns) to deprotonate the amine, rendering it neutral.

  • Add a sacrificial amine like Triethylamine (TEA) at 0.1% to the mobile phase to competitively bind and block the active silanol sites.

Q: How do I prevent oxidation of my aniline derivatives during purification and concentration? A: Electron-rich aromatic amines (like anilines) are highly susceptible to oxidation, often turning fractions pink or brown. Fix: Degas all mobile phases thoroughly with helium sparging or ultrasonication. Avoid high pH if possible, as deprotonated anilines oxidize much faster than their protonated counterparts. During fraction concentration, evaporate under reduced pressure at low temperatures (<30°C) and backfill the rotary evaporator with Argon or Nitrogen.

Q: My NMR shows residual additive peaks after SFC purification. How do I avoid this? A: You are likely using Diethylamine (DEA) or Triethylamine (TEA) as a modifier additive. Depending on the basicity of your final product, removing these amines can be incredibly time-consuming and reduces yield. Switch your additive to methanolic ammonia ( NH3​ ) or Dimethylethylamine (DMEA), which are significantly more volatile and evaporate cleanly during standard concentration steps [2].

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes when selecting mobile phase additives for the purification of basic aromatic amines.

AdditivePrimary TechniqueTypical ConcentrationVolatility / RemovalMechanistic Purpose & Impact
Trifluoroacetic Acid (TFA) RP-HPLC0.05% - 0.1%Low (Forms strong salts)Ion-pairs with amines; protonates silanols to reduce tailing.
Ammonium Formate HILIC10 - 20 mMHigh (Sublimes)Provides necessary ionic strength to disrupt secondary electrostatic interactions.
Methanolic Ammonia ( NH3​ ) SFC0.2% - 0.5%Very HighShields active sites on the stationary phase; easily removed post-run without leaving salt residues.
Diethylamine (DEA) SFC / NP0.1% - 0.2%LowExcellent peak sharpener but leaves persistent salt residues requiring aqueous workup.

References

  • Universal Silanol Solution SIELC Technologies URL: [Link]

  • Ammonia as a Preferred Additive in Chiral and Achiral Applications of Supercritical Fluid Chromatography for Small, Drug-Like Molecules PubMed (National Institutes of Health) URL:[Link]

  • Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods BioResources URL:[Link]

Technical Support Center: Troubleshooting Regioselectivity in Benzodioxole Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 1,3-Benzodioxoles are privileged pharmacophores ubiquitous in drug discovery and agrochemicals. However, achieving precise regiocontrol—specifically differentiating between the sterically accessible 5-position and the electronically distinct 4-position—remains a persistent bottleneck in synthetic workflows.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we diagnose the root causes of regioselectivity failures, explore the thermodynamic and kinetic principles governing these reactions, and provide self-validating methodologies to ensure your functionalization succeeds on the first attempt.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why do my standard halogenation and nitration reactions exclusively yield 5-substituted benzodioxoles, even when I vary the temperature? A1: This is a fundamental limitation of Electrophilic Aromatic Substitution (EAS), not a parameter issue. The two oxygen atoms of the dioxole ring exert a powerful electron-donating resonance effect (+M). The 5-position is para to one oxygen and meta to the other, making it the absolute thermodynamic minimum for the positively charged Wheland intermediate. Because EAS is governed by the stabilization of this intermediate, the reaction inherently funnels toward the 5-position. To achieve 4-substitution, you must abandon EAS and pivot to methodologies governed by metal-coordination or localized acidity.

Q2: I am attempting to functionalize the 4-position using Directed ortho-Metalation (DoM) with n-BuLi, but my yields are abysmal and I isolate ring-opened byproducts. What is the root cause? A2: The root cause is the thermal degradation of the lithiated intermediate. In DoM, the oxygen atoms coordinate the lithium cation, directing the strong base to deprotonate the adjacent C4-H bond[1]. However, the resulting 4-lithio-1,3-benzodioxole is kinetically unstable. If the internal reaction temperature rises above -60°C prior to electrophilic trapping, the intermediate undergoes an elimination pathway that cleaves the delicate methylenedioxy acetal ring. Causality Fix: You must maintain a strict internal temperature of -78°C. Furthermore, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is non-negotiable; it breaks up the organolithium hexameric aggregates, increasing the kinetic basicity of n-BuLi and ensuring rapid, complete metalation before degradation can occur.

Q3: Can I achieve C4-selective functionalization without using harsh, stoichiometric organolithium reagents? A3: Yes, through transition-metal-catalyzed C-H borylation. While Iridium-catalyzed borylation is typically governed by steric hindrance (which would normally favor the unhindered 5-position), benzodioxoles present a unique electronic environment. The inductive electron-withdrawing effect (-I) of the adjacent oxygen atoms significantly increases the acidity of the C4-H bond[2]. By utilizing an Iridium(I) precursor with a tetramethylphenanthroline (TMP) ligand, the oxidative addition of the Ir-catalyst becomes directed by this enhanced acidity rather than purely steric factors, yielding the 4-Bpin derivative[2]. Ligand selection is critical here, as altering the external ligand can completely switch the regioselectivity profile of the catalyst[3].

Part 2: Quantitative Data & Method Comparison

To select the appropriate methodology for your target, consult the following thermodynamic and yield data summarizing the three primary functionalization pathways.

MethodologyPrimary RegioselectivityTypical YieldReaction ConditionsMechanistic DriverKey Advantage / Limitation
Electrophilic Aromatic Substitution (EAS) C5 (>99:1)85 - 95%Br₂, AcOH, RT (1h)Resonance stabilization (+M)Advantage: Highly scalable.Limitation: Cannot access C4.
Directed ortho-Metalation (DoM) C4 (95:5)65 - 80%n-BuLi, TMEDA, THF, -78°CLithium coordination & localized acidityAdvantage: Broad electrophile scope.Limitation: Cryogenic temps required.
Ir-Catalyzed C-H Borylation C4 (80:20 to 95:5)70 - 85%[Ir(OMe)(cod)]₂, TMP, B₂pin₂, 80°CC-H bond acidity[2]Advantage: Mild, bench-stable products.Limitation: Requires expensive Ir catalyst.

Part 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. By monitoring the specific in-process analytical checkpoints, you can verify the success of the intermediate steps before committing to the final workup.

Protocol A: Regioselective C4-Lithiation (DoM) of 1,3-Benzodioxole

Objective: Synthesis of 4-formyl-1,3-benzodioxole.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂. Add 1,3-benzodioxole (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Aggregate Disruption: Add TMEDA (1.1 equiv, 11 mmol) via syringe. Stir for 5 minutes.

  • Cryogenic Metalation: Submerge the flask in a dry ice/acetone bath. Wait 15 minutes to ensure the internal temperature reaches -78°C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes down the side of the flask.

    • Self-Validation Checkpoint: The solution should transition to a pale yellow color. If it turns dark brown immediately, moisture/oxygen contamination has triggered decomposition.

    • Analytical Control: Quench a 0.1 mL aliquot in MeOD. ¹H-NMR should show >95% deuterium incorporation at C4 (indicated by the collapse of the aromatic multiplet into two distinct doublets and a singlet).

  • Electrophilic Trapping: After 1.5 hours at -78°C, add anhydrous DMF (1.5 equiv, 15 mmol) dropwise. Stir for 30 minutes at -78°C.

  • Quench & Isolation: Remove the cooling bath. Allow the reaction to warm to 0°C, then quench with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Iridium-Catalyzed C4-Selective C-H Borylation

Objective: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole.

  • Catalyst Generation: In a nitrogen-filled glovebox, charge a vial with[Ir(OMe)(cod)]₂ (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (TMP) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (0.5 equiv, 5 mmol). Add MTBE (5 mL).

    • Self-Validation Checkpoint: Stir for 10 minutes at room temperature. The solution must transition from pale yellow to a deep red/brown, visually confirming the generation of the active Ir(III) trisboryl catalytic species.

  • Substrate Addition: Add 1,3-benzodioxole (1.0 equiv, 10 mmol) to the active catalyst solution. Seal the vial with a PTFE-lined cap.

  • C-H Activation: Heat the reaction block to 80°C for 16 hours.

    • Analytical Control: Monitor reaction progress via GC-MS. The product mass should shift by +126 m/z relative to the starting material. The C4 vs C5 isomer ratio can be determined via ¹H-NMR of the crude mixture (look for the distinct splitting patterns of the aromatic protons).

  • Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical flow and mechanistic pathways of the protocols described above.

DoM_Workflow Step1 1,3-Benzodioxole + THF + TMEDA Step2 Add n-BuLi Dropwise at -78°C Step1->Step2 Cool to -78°C Step3 4-Lithio Intermediate Step2->Step3 Deprotonation (1.5 hours) Step4 Add Electrophile (e.g., DMF) Step3->Step4 Trapping Step5 Warm to 0°C & Quench Step4->Step5 Product Formation

Fig 1. Step-by-step workflow for the Directed ortho-Metalation (DoM) of 1,3-benzodioxole.

Ir_Borylation Cat Ir(I) Precursor + TMP Ligand Active Active Ir(III) Trisboryl Complex Cat->Active + B2pin2 Bind Substrate Binding (1,3-Benzodioxole) Active->Bind Coordination OxAdd Oxidative Addition (C4-H Cleavage) Bind->OxAdd Acidity-Driven RedElim Reductive Elimination OxAdd->RedElim Boryl Transfer RedElim->Active Catalyst Regeneration Prod 4-Bpin-Benzodioxole Product RedElim->Prod Release

Fig 2. Catalytic cycle of Ir-catalyzed C4-selective C-H borylation of benzodioxole.

References

  • Larsen, M. A., & Hartwig, J. F. (2014).
  • Snieckus, V., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
  • Maji, A., et al. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. PubMed / NIH.

Sources

Technical Support Center: Overcoming Poor Solubility of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with amine hydrochloride salts. As a Senior Application Scientist, I will provide in-depth, field-proven insights and practical troubleshooting strategies to address these common yet complex issues. This guide is structured in a question-and-answer format to directly tackle the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My amine hydrochloride salt won't dissolve in aqueous buffer. What are the first steps I should take?

This is a frequent challenge. The initial approach should be systematic, starting with the simplest modifications.

Initial Troubleshooting Steps:

  • pH Adjustment: The solubility of amine salts is highly dependent on pH.[1][2] For a salt of a weak base, lowering the pH will generally increase solubility.[3] This is because the equilibrium shifts to favor the protonated, more soluble form of the amine.

    • Causality: Amine hydrochloride salts are formed from a weak base and a strong acid (HCl). In solution, an equilibrium exists between the protonated (BH+) and the free base (B) forms. By lowering the pH (increasing the H+ concentration), Le Chatelier's principle dictates that the equilibrium will shift towards the protonated form (BH+), which is typically more water-soluble.

  • Gentle Heating and Agitation: Increasing the temperature often enhances the solubility of solids in liquids.[4]

    • Causality: The dissolution process for many salts is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state to counteract the change.

  • Particle Size Reduction: If you have the solid salt, reducing its particle size can increase the dissolution rate.[5][6] This can be achieved through techniques like micronization or grinding.[3]

    • Causality: The Noyes-Whitney equation describes the rate of dissolution, which is directly proportional to the surface area of the solid.[7][8] By reducing the particle size, you increase the surface area available for interaction with the solvent.[9]

Diagram: Initial Troubleshooting Workflow

Caption: A decision tree for initial troubleshooting of poor amine hydrochloride salt solubility.

FAQ 2: I've tried adjusting the pH, but my compound still precipitates. What's happening and what should I do next?

This situation often points to more complex issues like the common-ion effect or the intrinsic insolubility of the salt form itself.

Troubleshooting Advanced Precipitation Issues:

  • The Common-Ion Effect: If your aqueous buffer contains chloride ions (e.g., from NaCl), it can suppress the dissolution of your amine hydrochloride salt.[10][11][12] This is because the excess chloride ions shift the dissolution equilibrium back towards the solid salt.[13]

    • Solution: Try using a buffer system that does not contain chloride ions. For example, a phosphate or citrate buffer could be a suitable alternative.[6] The solubility of hydrochloride salts can be particularly suppressed in gastric fluid due to its high chloride concentration.[14]

  • Salt Disproportionation: The hydrochloride salt can sometimes convert back to the less soluble free base form, even in an acidic solution.[15][16] This is more likely to occur if the pH of the microenvironment around the dissolving particles rises.[15]

    • Solution: The inclusion of a pH-modifying excipient, such as citric acid, can help maintain a low microenvironmental pH and prevent disproportionation.[15]

  • Intrinsic Insolubility: It's possible that the hydrochloride salt form of your specific amine is inherently poorly soluble in aqueous media.[17]

    • Solution: Consider forming a different salt. Salts made with larger, more complex counter-ions (e.g., mesylate, tosylate, or citrate) can have significantly different crystal lattice energies and, consequently, different solubilities.[4]

Table: Impact of Counter-ion on Solubility
Salt FormTypical Solubility CharacteristicsConsiderations
Hydrochloride Often highly crystalline, but can be susceptible to the common-ion effect.[18][19]Simple to prepare, but solubility in chloride-containing media can be problematic.
Sulfate Can offer improved solubility over the hydrochloride salt.May have different hygroscopicity profiles.
Mesylate/Tosylate Often have improved solubility and stability profiles.May be more complex to synthesize.
Citrate/Tartrate Can significantly enhance solubility and may offer advantages for formulation.May be more hygroscopic.
FAQ 3: Can I use co-solvents to improve the solubility of my amine hydrochloride salt?

Yes, co-solvents are a powerful tool for enhancing solubility.[20][21]

Utilizing Co-solvents:

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of a poorly soluble compound.[22]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the solvent system, making it more favorable for solvating less polar molecules.[22] They can also disrupt the hydrogen bonding network of water, which can help to accommodate the solute.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)

  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of your amine hydrochloride salt in a variety of co-solvents (e.g., 10 mg/mL in DMSO).

    • Create a series of aqueous buffers containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

    • Add a fixed amount of the stock solution to each buffer and observe for precipitation.

    • Quantify the solubility in the clear solutions using a suitable analytical method (e.g., HPLC-UV).

Diagram: Co-Solvent Screening Workflow

Caption: A workflow for systematically screening co-solvents to improve amine hydrochloride salt solubility.

FAQ 4: My compound is for an oral dosage form. What are some other formulation strategies I can consider?

For oral delivery, several advanced formulation strategies can overcome poor solubility.

Advanced Formulation Strategies:

  • Solid Dispersions: In this approach, the drug is dispersed in a solid matrix, often a polymer.[5] This can create an amorphous form of the drug, which has a higher energy state and is therefore more soluble than the crystalline form.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior.[3] They can encapsulate poorly soluble drugs, forming an inclusion complex that is more water-soluble.[5]

  • Lipid-Based Formulations: For highly lipophilic amines, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[6][7] These formulations form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[23]

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
  • Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs - Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents - Benchchem.
  • Salt formation to improve drug solubility - Sign-in.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility Enhancement Technologies and Research Emerged.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • The common-ion effect (video) | Equilibrium - Khan Academy. Available at: [Link]

  • Common-ion effect - Wikipedia. Available at: [Link]

  • Common Ion Effect And Its Use In Laboratory Separations - Solubility - MCAT Content - Jack Westin. Available at: [Link]

  • Can the common ion effect increase the solubility of a solution? - Quora. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available at: [Link]

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Available at: [Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Review on Enhancement of Solubilization Process. Available at: [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG | Journal of Drug Discovery and Therapeutics. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF - ResearchGate. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

Sources

Validation & Comparative

Enantiomeric Purity Analysis of Chiral Benzodioxole Derivatives: A Comparative Guide to HPLC and SFC Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged scaffold in medicinal chemistry. It is featured prominently in blockbuster drugs like paroxetine and tadalafil, as well as in emerging targeted therapeutics such as the Cav3.2 calcium channel inhibitor DA1 . Because the pharmacodynamics, pharmacokinetics, and toxicity of these compounds are often highly stereospecific, rigorous enantiomeric purity analysis (determining enantiomeric excess, ee% ) is a critical regulatory and developmental requirement.

This guide provides an objective, data-backed comparison between the two dominant analytical techniques for resolving chiral benzodioxole derivatives: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) .

Mechanistic Pathways in Chiral Recognition

The separation of benzodioxole enantiomers relies on transient, diastereomeric interactions between the racemic analyte and a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., amylose or cellulose derivatized with phenylcarbamates) are the industry gold standard due to their broad enantioselectivity.

Causality of Separation: The chiral recognition is driven by a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as both hydrogen bond donors (N-H) and acceptors (C=O), interacting with the heteroatoms of the benzodioxole ring or its substituents.

  • π−π Interactions: The phenyl groups of the CSP derivatizing agent engage in π−π stacking with the electron-rich aromatic ring of the benzodioxole.

  • Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral grooves. Only one enantiomer fits optimally into this stereogenic pocket, leading to differential retention times.

Mechanism CSP Polysaccharide CSP (e.g., Amylose Carbamate) Hbond Hydrogen Bonding (Carbamate N-H & C=O) CSP->Hbond PiPi π-π Interactions (Phenyl & Benzodioxole) CSP->PiPi Steric Steric Inclusion (Chiral Grooves) CSP->Steric Analyte Chiral Benzodioxole (R/S Enantiomers) Analyte->Hbond Analyte->PiPi Analyte->Steric Res Enantioseparation (Differential Retention) Hbond->Res PiPi->Res Steric->Res

Figure 1: Three-point chiral recognition mechanism between CSPs and benzodioxole enantiomers.

Comparative Technologies: Chiral HPLC vs. Chiral SFC

When selecting a chromatographic modality, analytical scientists must balance resolution, speed, and environmental impact.

Direct Chiral HPLC (Normal Phase Mode)
  • Mechanism: Utilizes non-polar hydrocarbon solvents (e.g., n-hexane) modified with polar alcohols (isopropanol or ethanol) to elute analytes across the CSP.

  • Advantages: Exceptional solubility for a wide range of polar intermediates; highly predictable scale-up to preparative chromatography; massive library of historical validation data.

  • Limitations: High consumption of toxic, expensive organic solvents; higher mobile phase viscosity limits flow rates, resulting in longer analysis times.

Chiral Supercritical Fluid Chromatography (SFC)
  • Mechanism: Employs supercritical carbon dioxide ( sCO2​ ) as the primary bulk fluid, typically modified with a polar co-solvent (e.g., methanol) to increase solvating power.

  • Advantages: sCO2​ possesses gas-like diffusivity and liquid-like density. This remarkably low viscosity allows for flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits, drastically reducing run times and solvent waste.

  • Limitations: Highly polar or ionic benzodioxole salts may exhibit poor solubility in sCO2​ , requiring complex additive strategies or dedicated makeup solvents.

Workflow Start Racemic Benzodioxole Sample Prep (1 mg/mL) HPLC Direct Chiral HPLC (Hexane/Alcohol) Start->HPLC Normal Phase SFC Chiral SFC (Supercritical CO2 + Modifier) Start->SFC Supercritical HPLC_Det UV/Vis or ECD Detection (Longer tR, High Solvent) HPLC->HPLC_Det SFC_Det UV/Vis or MS Detection (Shorter tR, Green Chem) SFC->SFC_Det Data Chromatographic Data (Rs > 1.5, ee% > 99%) HPLC_Det->Data SFC_Det->Data

Figure 2: Workflow comparison of Direct Chiral HPLC versus Chiral SFC for enantiomeric purity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) designed specifically for benzodioxole derivatives.

Step 1: Sample Preparation
  • Dissolve the racemic benzodioxole derivative in the mobile phase (or a highly miscible diluent like ethanol) to a concentration of 1.0 mg/mL.

  • Causality: Matching the sample diluent to the mobile phase prevents baseline disruptions and peak distortion (solvent effects) during the injection plug's transfer onto the column.

Step 2: Column & Mobile Phase Screening
  • HPLC Setup: Screen immobilized CSPs (e.g., Chiralpak IA, IC) using a Normal-Phase isocratic gradient of n-Hexane/Ethanol (90:10 v/v).

  • SFC Setup: Screen the same CSP chemistries using sCO2​ /Methanol (80:20 v/v) at a backpressure of 120-150 bar and a column temperature of 35°C.

  • Additive Selection (Critical Causality): If the benzodioxole derivative contains a basic amine (e.g., paroxetine analogs), add 0.1% Diethylamine (DEA) to the mobile phase. DEA competitively binds to residual, un-endcapped silanols on the silica support, preventing secondary ionic interactions that cause severe peak tailing. For acidic derivatives, substitute DEA with 0.1% Trifluoroacetic acid (TFA) .

Step 3: System Suitability and Validation

Inject the racemate. The system is validated for quantitative ee% analysis only if it meets the following self-validating criteria:

  • Resolution ( Rs​ ): ≥1.5 (Ensures baseline separation for accurate integration).

  • Tailing Factor ( Tf​ ): ≤1.5 for both enantiomeric peaks (Ensures no active silanol interference).

  • Signal-to-Noise (S/N): ≥10 for the minor enantiomer in a 0.1% spiked sample (Confirms the Limit of Quantitation).

Quantitative Data & Performance Comparison

The following table summarizes a comparative performance study of a model chiral benzodioxole derivative (a chiral δ -lactam intermediate ) analyzed via both methodologies on an immobilized Amylose-based CSP (Chiralpak IA, 250 x 4.6 mm, 5 µm).

ParameterDirect Chiral HPLC (Normal Phase)Chiral SFC
Mobile Phase n-Hexane / EtOH / DEA (90:10:0.1) sCO2​ / MeOH / DEA (80:20:0.1)
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure ~60 bar150 bar (regulated)
Retention Time (Enantiomer 1) 7.7 min2.1 min
Retention Time (Enantiomer 2) 9.7 min2.8 min
Selectivity ( α ) 1.511.65
Resolution ( Rs​ ) 3.384.10
Organic Solvent Waste / Run ~15.0 mL~1.8 mL

Data Interpretation: While both methods achieve baseline resolution ( Rs​>1.5 ), SFC demonstrates clear superiority in throughput and environmental impact. The higher diffusivity of sCO2​ flattens the van Deemter curve, allowing the SFC method to run at 3.0 mL/min without sacrificing theoretical plates. This reduces the analysis time by over 70% and cuts organic solvent consumption by 88%, while actually improving overall resolution.

References

  • Title: Focusing on C-4 position of Hantzsch 1,4-dihydropyridines: Molecular modifications, enantioseparation, and binding mechanism to L- and T-type calcium channels Source: European Journal of Medicinal Chemistry, 2022, 244, 114787. URL: [Link]

  • Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: Molecules, 2020, 25(24), 6023. URL: [Link]

A Head-to-Head Comparison of Synthetic Routes to Substituted Benzodioxoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmacologically active compounds, including the well-known MDMA.[1][2] Its unique electronic properties and ability to mimic a catechol group while being less prone to metabolic degradation make it a desirable feature in drug design.[3] This guide provides a head-to-head comparison of the primary synthetic routes to substituted benzodioxoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

The Workhorse: Williamson-Type Synthesis from Catechols and Dihaloalkanes

One of the most fundamental and long-standing methods for constructing the benzodioxole ring is the reaction of a catechol with a dihalomethane, typically dichloromethane or dibromomethane, in the presence of a base.[4] This reaction proceeds via a double Williamson ether synthesis, a classic SN2 reaction.[5][6][7]

Mechanism: The reaction is initiated by the deprotonation of the catechol's hydroxyl groups by a base to form a catecholate dianion. This potent nucleophile then sequentially displaces the two halide atoms on the dihalomethane in a double SN2 reaction to form the five-membered dioxole ring.

Diagram: Williamson-Type Synthesis of Benzodioxole

G Catechol Catechol Intermediate Catecholate dianion Catechol->Intermediate Deprotonation Base Base (e.g., NaOH, K2CO3) Dihalomethane Dihalomethane (CH2X2) Benzodioxole 1,3-Benzodioxole Intermediate->Benzodioxole Double SN2 displacement

Caption: General workflow for the Williamson-type synthesis of 1,3-benzodioxole.

Advantages:

  • Simplicity and Cost-Effectiveness: This method utilizes readily available and inexpensive starting materials.

  • Scalability: It is amenable to large-scale industrial production.

Disadvantages:

  • Harsh Reaction Conditions: Often requires strong bases and elevated temperatures.

  • Limited Substitution on the Methylene Bridge: Primarily suitable for the synthesis of unsubstituted benzodioxoles. Introducing substituents on the C2 position is not straightforward with this method.

  • Potential for Side Reactions: Over-alkylation and polymerization can occur if the reaction is not carefully controlled.

Versatility through Condensation: Catechols and Carbonyl Compounds

A widely employed and versatile route to 2-substituted and 2,2-disubstituted benzodioxoles involves the acid-catalyzed condensation of catechols with aldehydes or ketones.[3][8]

Mechanism: The reaction proceeds via the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by one of the catechol's hydroxyl groups. The resulting hemiacetal then undergoes an intramolecular cyclization, with the second hydroxyl group attacking the protonated hemiacetal carbon. Subsequent dehydration yields the final benzodioxole product.

Diagram: Acid-Catalyzed Condensation of Catechol with an Aldehyde

G Catechol Catechol Hemiacetal Hemiacetal Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Hemiacetal Nucleophilic attack by catechol Acid Acid Catalyst (H+) Benzodioxole 2-Substituted Benzodioxole Hemiacetal->Benzodioxole Intramolecular cyclization & dehydration

Caption: Pathway for the synthesis of 2-substituted benzodioxoles.

Advantages:

  • Direct Introduction of Substituents at C2: The choice of aldehyde or ketone directly determines the substitution pattern at the C2 position of the benzodioxole ring.

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse range of derivatives.

Disadvantages:

  • Use of Strong Acids: Traditional methods often employ strong acids like sulfuric acid or hydrochloric acid, which can be corrosive and generate significant waste.[9]

  • Equilibrium-Limited: The reaction is often reversible and may require the removal of water to drive it to completion.

The Green Approach: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The synthesis of 2-phenyl-substituted 1,3-benzodioxoles has been successfully achieved by reacting catechol with benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid.[10][11]

Mechanism: The proposed mechanism involves the protonation of the benzoic acid derivative by polyphosphoric acid, followed by nucleophilic attack by the catechol to form a tetrahedral intermediate, which then cyclizes to the benzodioxole.[10][11]

Advantages:

  • Rapid Reaction Times: Reactions are often complete in seconds to minutes, compared to hours for conventional heating methods.[10]

  • Improved Yields: Microwave heating can lead to higher product yields.[10][11]

  • Solvent-Free or Reduced Solvent Conditions: Polyphosphoric acid can act as both a catalyst and a solvent, reducing the need for additional toxic organic solvents.[10][11]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.[10]

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability Challenges: While scalable, it may require specialized equipment for large-scale production compared to conventional batch reactors.

Modern Innovations: Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Modern organometallic chemistry has opened up new avenues for the synthesis of benzodioxoles, often with high efficiency and selectivity.

  • Ruthenium-Catalyzed Cyclization: Catechols can react with both terminal and internal alkynes in the presence of a ruthenium catalyst (Ru3(CO)12) to afford 2,2-disubstituted 1,3-benzodioxoles in good to high yields. This process is atom-economical, as it involves the tandem addition of two O-H bonds across the alkyne's triple bond.[12]

  • Palladium-Catalyzed Coupling: A palladium-catalyzed coupling of N-tosylhydrazones and benzo-1,2-quinones has been reported for the construction of benzodioxoles. This method is notable for the formation of two C-O bonds from a carbenic center.[3]

Advantages:

  • High Atom Economy: The ruthenium-catalyzed reaction is a prime example of an atom-economical process.

  • Novel Substrate Combinations: These methods allow for the use of different starting materials, expanding the scope of accessible benzodioxole derivatives.

  • Milder Reaction Conditions: Metal-catalyzed reactions can often be carried out under milder conditions than classical methods.

Disadvantages:

  • Catalyst Cost and Toxicity: The use of precious metal catalysts can be a significant cost factor, and residual metal contamination in the final product is a concern, particularly in pharmaceutical applications.

  • Ligand Sensitivity: The efficiency of these reactions can be highly dependent on the choice of ligands, which may require extensive optimization.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yields Advantages Disadvantages
Williamson-Type Synthesis Catechol, DihalomethaneStrong base (e.g., NaOH, K2CO3)Moderate to GoodSimple, cost-effective, scalableHarsh conditions, limited to unsubstituted C2
Condensation with Carbonyls Catechol, Aldehyde/KetoneAcid catalyst (e.g., H2SO4, PPA)Good to ExcellentVersatile for C2 substitution, broad scopeUse of strong acids, equilibrium-limited
Microwave-Assisted Synthesis Catechol, Benzoic Acid Deriv.Polyphosphoric Acid, Microwave60-85%[10]Rapid, high yields, greenSpecialized equipment, scalability challenges
Metal-Catalyzed Cyclization Catechol, Alkyne/HydrazoneRu or Pd catalystGood to ExcellentHigh atom economy, novel substrates, mildCatalyst cost and toxicity, optimization needed

Case Study: Synthesis of MDMA Precursors

The synthesis of 3,4-methylenedioxymethamphetamine (MDMA) provides a relevant case study in the strategic synthesis of substituted benzodioxoles. To circumvent the use of highly regulated precursors like safrole and piperonal, a cGMP-validated route starting from 5-bromo-1,3-benzodioxole has been developed.[1][2][13] This highlights the importance of regioselective synthesis and the use of versatile, non-regulated starting materials. The synthesis of 5-bromo-1,3-benzodioxole itself is typically achieved via the bromination of 1,3-benzodioxole.[2]

Experimental Protocols

Representative Protocol for Acid-Catalyzed Condensation of Catechol and Benzaldehyde
  • To a solution of catechol (1.0 eq) in a suitable solvent (e.g., toluene) is added benzaldehyde (1.05 eq).

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added to the mixture.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 2-phenyl-1,3-benzodioxole.

Representative Protocol for Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole
  • Catechol (1 mole equivalent) and benzoic acid (1.05 mole equivalent) are mixed with polyphosphoric acid (0.1 mole equivalent).[10]

  • The mixture is subjected to microwave irradiation (e.g., 350 W) at 100°C for 30 to 120 seconds.[10]

  • The completion of the reaction is monitored by TLC.[10]

  • The reaction mass is neutralized with a 10% NaOH solution and then filtered.[10]

  • The crude product is recrystallized from 70% ethanol to yield the pure 2-phenyl-1,3-benzodioxole.[10]

Conclusion

The synthesis of substituted benzodioxoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Williamson-type synthesis and acid-catalyzed condensation reactions remain valuable for their simplicity and scalability. However, for greater efficiency, greener processes, and access to novel derivatives, modern methodologies such as microwave-assisted synthesis and metal-catalyzed reactions offer compelling alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, cost considerations, and the available laboratory infrastructure. As the demand for novel benzodioxole-containing compounds in drug discovery and other fields continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research.

References

  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Dutta Gupta, S., Rao, G. B., & Raghavendra, N. M. (2012).
  • Veranova. (2025, October 14). Synthesis of MDMA·HCl for Emerging Therapeutic Use.
  • Nair, J. B., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega.
  • MAPS. (2020, April 16). The Commercial Chemistry of MDMA: From Research to Patient Access.
  • Dutta Gupta, S., Rao, G. B., & Raghavendra, N. M. (2025, August 6). Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives.
  • (2018).
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • Tabanelli, T., et al. (2019).
  • Nair, J. B., et al. (2021, December 6). (PDF) Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA.
  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Li, M., & Hua, R. (2008). Ru3(CO)12-Catalyzed Reactions of Catechols with Alkynes: An Atom-Economic Process for the Synthesis of 2,2-Disubstituted 1,3-Benzodioxoles from the Double Addition of the O−H Bond Across a Triple Bond. The Journal of Organic Chemistry.
  • European Monitoring Centre for Drugs and Drug Addiction. (2025, March 15). EU Drug Market: MDMA — Production.
  • Baines, M. W., et al. (1974). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis.
  • Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis.
  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis.
  • Sciencemadness Discussion Board. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ResearchGate. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
  • Google Patents. (n.d.). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
  • PMC. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • PMC. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • ResearchGate. (2026, March 5). diverse synthetic routes to various substituted benzimidazolone derivatives: a review.

Sources

Safety Operating Guide

Operational Guide: Safe Handling, Spill Response, and Disposal of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive building blocks into advanced drug development workflows. (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine (CAS: 1250007-67-0)[1] is a specialized primary benzylamine derivative featuring an electron-rich aromatic system.

While invaluable for synthesizing complex pharmacophores, its chemical nature presents significant operational hazards. Amines of this class are highly nucleophilic and basic. Upon contact with physiological moisture (eyes, mucous membranes, skin), the amine undergoes rapid hydrolysis, driving the saponification of lipid bilayers and causing deep tissue necrosis ([2]). Consequently, its handling and disposal must transcend basic lab hygiene, requiring a self-validating system of containment and neutralization.

Quantitative Chemical & Hazard Profile

Before initiating any workflow, baseline hazard data must be integrated into your operational planning.

Table 1: Physicochemical and hazard profile for operational planning.

ParameterOperational Data
Chemical Name (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
CAS Number 1250007-67-0[1]
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
Physical State Liquid / Low-melting solid (Amine compound)[3]
Primary Hazard Class Corrosive (Category 1B), Respiratory Irritant[2]
Incompatibilities Strong oxidizing agents, strong acids, copper/brass[2]

Causality in Engineering Controls & PPE

Standard laboratory coats and single-layer gloves are insufficient for this class of compound. Because this chemical is a corrosive organic base, you must employ the following controls:

  • Double Nitrile Gloving: Amines can permeate single-layer nitrile over time. Double gloving provides a sacrificial outer layer that can be immediately discarded and replaced upon accidental contamination.

  • Fume Hood (Minimum 100 LFM face velocity): Volatile amines are severe respiratory irritants ([4]). The hood prevents the inhalation of corrosive vapors and must be used for all transfers.

  • Avoidance of Transition Metals: Never store or handle this compound using copper, brass, or zinc spatulas/fittings. Amines form highly reactive, corrosive coordination complexes with these metals, leading to equipment degradation and potential sample contamination.

Emergency Spill Response & Neutralization Protocol

Objective: Safely contain, neutralize, and recover spilled material without generating exothermic runaway reactions.

  • Evacuate & Ventilate: Immediately clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity to clear respiratory hazards.

  • Containment (No Sawdust): Surround the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite. Causality: Never use sawdust or organic absorbents; the basic amine can react exothermically with organic matter, creating a fire hazard.

  • Chemical Quenching: Carefully apply a dilute weak acid (e.g., 5% citric acid or 1M sodium bisulfate) to the spill from the perimeter inward. Causality: This converts the volatile, corrosive freebase amine into a stable, water-soluble, and less hazardous ammonium salt. Avoid strong acids (like concentrated HCl) to prevent violent exothermic boiling.

  • Validation Check: Press a strip of universal pH indicator paper against the wetted absorbent. A pH reading of 6–8 confirms complete neutralization. If the pH remains >9, apply additional dilute acid until neutralized.

  • Recovery: Use non-sparking polypropylene tools to sweep the neutralized matrix into a wide-mouth High-Density Polyethylene (HDPE) container. Seal and label as "Hazardous Waste - Neutralized Amine Spill."

Standard Operating Procedure: Waste Segregation & Disposal

Objective: Segregate and package waste to comply with EPA/RCRA standards and prevent incompatible chemical reactions during storage.

  • Segregation: Collect liquid waste containing this compound in a dedicated "Non-Halogenated Basic Organic Waste" carboy. Causality: Mixing with acidic waste will cause dangerous pressurization via exothermic neutralization. Mixing with halogenated solvents can lead to slow, heat-generating alkylation reactions (forming quaternary ammonium salts).

  • Containerization: Use only HDPE or PTFE-lined glass containers. Ensure the cap has a vented pressure-relief valve if stored in a warm environment.

  • Secondary Containment: Place the primary waste container in a chemically resistant secondary tray to catch potential leaks.

  • Validation Check: Weekly, inspect the secondary containment for crystalline deposits or a "fishy" amine odor. These are primary indicators of vapor leakage or cap failure, validating the integrity of your containment system.

  • Final Destruction: Transfer the manifested waste to an approved environmental facility for high-temperature incineration. Causality: Combustion of nitrogen-containing organics requires specialized facilities equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere ([3]).

Waste Routing & Destruction Workflow

G Start Waste Generation: (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine Phase Phase Segregation Start->Phase Evaluate matrix Liquid Liquid Waste (Organic Solutions) Phase->Liquid Solutions/Extracts Solid Solid Waste (Contaminated Consumables) Phase->Solid PPE/Silica/Spill cleanup OrgWaste Non-Halogenated Basic Organic Waste Liquid->OrgWaste Verify pH > 7 SolidWaste Hazardous Solid Waste (Double Bagged) Solid->SolidWaste Seal in compatible bin Containment Secondary Containment & RCRA Labeling OrgWaste->Containment SolidWaste->Containment Incineration High-Temperature Incineration (with NOx Scrubbers) Containment->Incineration EPA-approved facility transfer

Figure 1: Decision matrix and lifecycle workflow for amine-based hazardous waste disposal.

References

  • Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory". Source: U.S. EPA. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.